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  • Product: 2-aminoethyl N,N-dimethylcarbamate hydrochloride
  • CAS: 1955548-49-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride (CAS: 1955548-49-8) in Medicinal Chemistry and Bioconjugation

Executive Summary In modern drug discovery and bioconjugation, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 2-Aminoethyl N,N-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) serves as a highly versatile, orthogonally functionalized scaffold [1].

This molecule features two critical domains:

  • The N,N-Dimethylcarbamate Moiety: A metabolically stable pharmacophore frequently utilized to enhance hydrogen bonding, modulate lipophilicity, and directly interact with enzymatic targets such as cholinesterases [2].

  • The Primary Amine (Hydrochloride Salt): A highly reactive nucleophilic handle primed for downstream amide coupling, reductive amination, or sulfonylation, stabilized as an HCl salt to prevent autolysis and ensure long-term shelf stability .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing a deep dive into the physicochemical rationale, mechanistic synthesis, and self-validating analytical protocols required to utilize this scaffold effectively.

Physicochemical Profiling & Structural Logic

The physical properties of a building block dictate its handling, solubility, and reactivity in high-throughput synthesis workflows. The quantitative data for CAS 1955548-49-8 is summarized below [3].

PropertyValueStructural & Experimental Rationale
Chemical Name 2-Aminoethyl N,N-dimethylcarbamate hydrochlorideBifunctional scaffold containing a protected terminal alcohol (as a carbamate) and a reactive amine.
CAS Registry Number 1955548-49-8Definitive global identifier for procurement and literature tracking.
Molecular Formula C5H13ClN2O2Accounts for the free base (C5H12N2O2) plus the HCl counterion.
Molecular Weight 168.62 g/mol Low molecular weight ensures high ligand efficiency (LE) when integrated into larger drug candidates.
Free Base Exact Mass 132.16 g/mol Critical for LC-MS validation (expected [M+H]+ at m/z 133.1).
Appearance White to off-white powderIndicates high purity; discoloration often signifies free-base oxidation.
Storage Temperature 4°C (Desiccated)Prevents hygroscopic moisture absorption which can complicate anhydrous coupling reactions.

Causality of the Salt Form: Why is this building block supplied and synthesized as a hydrochloride salt rather than a free base? The primary amine of the free base is highly nucleophilic. Over time, in a concentrated state, intermolecular nucleophilic attack on the carbamate carbonyl could lead to polymerization or degradation. The HCl salt protonates the amine, rendering it non-nucleophilic, thereby granting the compound indefinite shelf stability while dramatically enhancing its solubility in polar solvents like water and methanol.

Mechanistic Synthesis & Causality in Experimental Choices

The synthesis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride must be approached with orthogonal protection strategies to prevent unwanted side reactions (e.g., urea formation). The following step-by-step methodology is designed as a self-validating system , where physical observations directly correlate to reaction progress.

Phase 1: Selective N-Protection
  • Protocol: Dissolve ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.2 eq) and cool to 0°C. Slowly add di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality & Logic: The primary aliphatic amine (pKa ~9.5) is significantly more nucleophilic than the primary alcohol. By strictly controlling the stoichiometry and maintaining a low initial temperature, Boc2O selectively reacts with the amine to form N-Boc-ethanolamine. This orthogonal protection is mandatory; without it, the subsequent addition of carbamoyl chloride would yield a complex mixture of poly-ureas.

Phase 2: O-Carbamoylation
  • Protocol: Dissolve the purified N-Boc-ethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF). At 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until gas evolution ceases. Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise. Reflux for 4 hours.

  • Causality & Self-Validation: NaH is chosen to quantitatively deprotonate the hydroxyl group, forming a highly reactive alkoxide. This step is self-validating : the visible evolution of hydrogen gas ( H2​ ) confirms active deprotonation. Once bubbling ceases, the alkoxide is fully formed and ready to attack the hard electrophilic carbonyl of the N,N-dimethylcarbamoyl chloride, displacing the chloride leaving group.

Phase 3: Deprotection and Salt Precipitation
  • Protocol: Isolate the Boc-protected intermediate and dissolve it in a minimal volume of anhydrous diethyl ether. Add 4M HCl in dioxane (5.0 eq) at room temperature. Stir vigorously for 2 hours. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Causality & Self-Validation: The highly acidic environment cleaves the tert-butyl carbamate (Boc) group. This reaction is driven to absolute completion by Le Chatelier’s principle due to the release of isobutylene and carbon dioxide gases. Simultaneously, the newly freed amine is immediately protonated by the HCl. Because the resulting hydrochloride salt is highly polar, it crashes out of the non-polar ethereal solvent. This provides a self-purifying mechanism , allowing the isolation of analytically pure CAS 1955548-49-8 via simple filtration.

G A Ethanolamine (Starting Material) B N-Boc-Ethanolamine (Protected Intermediate) A->B Boc2O, TEA (Selective N-Protection) C Boc-Protected Carbamate (O-Alkylation) B->C Dimethylcarbamoyl Chloride NaH, THF (O-Carbamoylation) D 2-Aminoethyl N,N-dimethylcarbamate HCl CAS: 1955548-49-8 C->D 4M HCl in Dioxane (Deprotection & Precipitation) E Amide/Urea Derivatives (Bioconjugation) D->E R-COOH, HATU (Amide Coupling) F Cholinesterase Inhibitors (Drug Discovery) D->F Scaffold Integration (Pharmacophore)

Synthetic workflow and downstream functionalization of CAS 1955548-49-8.

Analytical Validation Protocol

To ensure absolute trustworthiness in your synthetic pipeline, the isolated scaffold must be validated using the following orthogonal techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Analyze the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid). Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation Logic: In solution, the hydrochloride salt dissociates. The free base (Exact Mass = 132.16 Da) is protonated by the formic acid in the mobile phase. The system is validated by the presence of a dominant [M+H]+ peak at m/z 133.1 . A single sharp peak in the UV chromatogram (210 nm) confirms the absence of organic impurities.

Proton Nuclear Magnetic Resonance (1H NMR, D2O)
  • Protocol: Dissolve 5-10 mg of the product in 0.5 mL of Deuterium Oxide ( D2​O ).

  • Validation Logic:

    • δ ~2.9 ppm (singlet, 6H): Confirms the intact N,N-dimethyl group.

    • δ ~3.3 ppm (triplet, 2H): Corresponds to the −CH2​− adjacent to the protonated amine.

    • δ ~4.3 ppm (triplet, 2H): Corresponds to the −CH2​− adjacent to the carbamate oxygen (deshielded by the electronegative oxygen atom).

    • Critical Check: The complete absence of a massive singlet at ~1.4 ppm validates the total removal of the Boc protecting group.

Applications in Scaffold Derivatization & Drug Discovery

The true value of 2-aminoethyl N,N-dimethylcarbamate hydrochloride lies in its downstream applications.

1. Medicinal Chemistry & Pharmacophore Integration: Organic carbamates are highly privileged structures in medicinal chemistry. They offer superior metabolic stability compared to standard esters, resisting rapid hydrolysis by plasma esterases [2]. Furthermore, the N,N-dimethylcarbamate group is a known pharmacophore for interacting with the catalytic triad of cholinesterases. Recent literature highlights the use of N,N-dimethylcarbamate derivatives in the synthesis of novel pyrazolopyrimidinone derivatives acting as dual inhibitors of Phosphodiesterase 9A (PDE9A) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's Disease [4].

2. Bioconjugation & Library Generation: To utilize this scaffold in library generation, the hydrochloride salt is typically neutralized in situ using a non-nucleophilic base (e.g., DIPEA) during the coupling step. The liberated primary amine can then be rapidly conjugated to diverse carboxylic acids using standard coupling reagents (HATU, EDC/NHS) to generate massive libraries of amide-linked carbamate derivatives for high-throughput screening.

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Novel Pyrazolopyrimidinone Derivatives as Phosphodiesterase 9A Inhibitors Capable of Inhibiting Butyrylcholinesterase for Treatment of Alzheimer's Disease Source: ACS Publications URL: [Link]

Sources

Exploratory

Unraveling the Enigma: A Mechanistic and Investigative Guide to 2-aminoethyl N,N-dimethylcarbamate hydrochloride

For Research Use Only. Not for human or veterinary use. Authored by: Your Senior Application Scientist Abstract This technical guide delves into the potential mechanism of action of 2-aminoethyl N,N-dimethylcarbamate hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.

Authored by: Your Senior Application Scientist

Abstract

This technical guide delves into the potential mechanism of action of 2-aminoethyl N,N-dimethylcarbamate hydrochloride, a compound for which direct, comprehensive mechanistic studies are not yet publicly available. In the absence of specific data, this document provides a foundational understanding based on the well-established pharmacology of the carbamate functional group. We will explore the chemical properties of the target molecule, extrapolate potential mechanisms of action by drawing parallels with structurally related compounds, and, most critically, provide a detailed roadmap of experimental protocols for researchers to elucidate its precise biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological profile of this and similar carbamate-containing molecules.

Introduction: The Carbamate Scaffold in Pharmacology

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its chemical stability and its capacity to serve as a peptide bond surrogate, thereby enhancing cell permeability.[1][2][3] Carbamates are integral to a wide array of therapeutic agents, including acetylcholinesterase inhibitors for neurodegenerative diseases, and also feature in numerous prodrug formulations to improve pharmacokinetic profiles.[4][5] The biological activity of carbamates is intrinsically linked to their ability to interact with and modify the function of target proteins, often through carbamoylation of active site residues.[6]

2-aminoethyl N,N-dimethylcarbamate hydrochloride presents a simple yet intriguing structure, combining the reactive potential of the N,N-dimethylcarbamate moiety with a hydrophilic 2-aminoethyl side chain. Understanding its mechanism of action requires a foundational knowledge of carbamate chemistry and pharmacology.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any mechanistic investigation. While extensive experimental data for 2-aminoethyl N,N-dimethylcarbamate hydrochloride is limited, its structure allows for several key inferences relevant to its potential biological activity.

PropertyInferred CharacteristicImplication for Mechanism of Action
Functional Groups N,N-dimethylcarbamate, primary amineThe carbamate is a potential electrophile for carbamoylation of nucleophilic residues on target proteins. The primary amine can be protonated at physiological pH, influencing solubility and receptor interactions.
Polarity The hydrochloride salt form suggests good aqueous solubility. The overall molecule has both polar (amine, carbamate) and non-polar (dimethylamino) regions.Facilitates administration in aqueous vehicles for in vitro and in vivo studies. The balance of polarity will govern membrane permeability and access to intracellular targets.
Reactivity The carbamate ester can undergo hydrolysis.[5]The stability of the carbamate bond is a critical determinant of its duration of action. Rapid hydrolysis would lead to a short-lived effect.

Postulated Mechanism of Action: Acetylcholinesterase Inhibition

The most well-documented mechanism of action for a vast number of carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE).[7][8] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.[9] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in enhanced cholinergic neurotransmission.

Given the structural precedent, it is highly probable that 2-aminoethyl N,N-dimethylcarbamate hydrochloride acts as an AChE inhibitor. The proposed mechanism is as follows:

  • Binding to the Active Site: The compound would first bind to the active site of AChE.

  • Carbamoylation: The electrophilic carbonyl carbon of the carbamate is attacked by the nucleophilic serine residue in the AChE active site.[10] This forms a transient covalent bond, resulting in a carbamoylated, and thus inactivated, enzyme.[11][12]

  • Reversible Inhibition: Unlike organophosphates which cause essentially irreversible inhibition, the carbamoyl-enzyme complex is susceptible to hydrolysis, regenerating the active enzyme.[6][9] The rate of this decarbamoylation determines the duration of inhibition, classifying most carbamates as reversible or pseudo-irreversible inhibitors.[9][11]

The N,N-dimethyl substitution on the carbamate is known to influence the rate of both carbamoylation and decarbamoylation, and consequently, the potency and duration of action.[13]

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Action Potential Action Potential ACh_Vesicles Acetylcholine (ACh) Vesicles Action Potential->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds to Inactive_AChE Carbamoylated AChE (Inactive) AChE->Inactive_AChE carbamoylation Choline + Acetate Choline + Acetate AChE->Choline + Acetate produces Carbamate 2-aminoethyl N,N-dimethylcarbamate HCl Carbamate->AChE inhibits Inactive_AChE->AChE slow hydrolysis (regeneration) Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates

Figure 1: Postulated signaling pathway of acetylcholinesterase inhibition by 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

Experimental Protocols for Mechanistic Elucidation

To move from postulation to definitive evidence, a systematic experimental approach is required. The following protocols provide a framework for characterizing the mechanism of action of 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE solution (e.g., from electric eel or human erythrocytes) at a concentration that gives a linear reaction rate for at least 5 minutes.

    • Test compound stock solution (e.g., 10 mM in a suitable solvent, e.g., DMSO or water) and serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of test compound dilution or vehicle control.

      • 20 µL of AChE solution.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % inhibition versus log[inhibitor concentration] and determine the IC₅₀ value using non-linear regression.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Plate_Setup Add Buffer, DTNB, Compound, and AChE to 96-well plate Reagents->Plate_Setup Compound Prepare Serial Dilutions of Test Compound Compound->Plate_Setup Incubation Incubate for 15 min Plate_Setup->Incubation Reaction_Start Add ATCI to initiate reaction Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm kinetically for 10 min Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates (V) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Compound] Calc_Inhibition->Plot_Data IC50 Determine IC50 Value Plot_Data->IC50

Figure 2: Experimental workflow for determining the IC₅₀ of 2-aminoethyl N,N-dimethylcarbamate hydrochloride against acetylcholinesterase.

Receptor Binding Assays

To investigate potential off-target effects or alternative mechanisms of action, a broad panel of receptor binding assays should be conducted. The presence of the 2-aminoethyl moiety suggests potential interactions with aminergic receptors.

Principle: A radiolabeled ligand with known high affinity for a specific receptor is incubated with a tissue or cell preparation containing that receptor, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

Step-by-Step Methodology (General Protocol):

  • Preparation of Membranes:

    • Homogenize tissue known to express the receptor of interest (e.g., rat brain cortex for adrenergic receptors) in an appropriate buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a microplate or microcentrifuge tubes, combine:

      • Membrane preparation.

      • Radiolabeled ligand (e.g., [³H]-prazosin for α₁-adrenergic receptors) at a concentration near its K_d.

      • Test compound at various concentrations.

      • For non-specific binding control, a high concentration of a known unlabeled ligand.

    • Incubate at a defined temperature for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ and subsequently the K_i (inhibition constant) using the Cheng-Prusoff equation.

A commercially available receptor binding screen (e.g., from Eurofins or CEREP) can provide a cost-effective and high-throughput initial assessment of off-target activities.

Downstream Signaling Pathway Analysis

If the compound shows significant activity in either the AChE or receptor binding assays, the next logical step is to investigate its effects on downstream signaling pathways in a cellular context.

Example: Investigating Cholinergic Signaling in a Neuronal Cell Line (e.g., SH-SY5Y cells)

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to an appropriate confluency.

    • Treat the cells with varying concentrations of 2-aminoethyl N,N-dimethylcarbamate hydrochloride for different time points.

  • Measurement of Second Messengers:

    • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon stimulation with a cholinergic agonist (e.g., carbachol) in the presence and absence of the test compound.

    • cAMP/cGMP Assays: Use commercially available ELISA or HTRF assays to measure changes in cyclic nucleotide levels.

  • Western Blot Analysis:

    • Prepare cell lysates after treatment.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with antibodies against key signaling proteins, such as phosphorylated forms of ERK (p-ERK), Akt (p-Akt), or CREB (p-CREB), to assess the activation state of these pathways.

Conclusion and Future Directions

While the precise mechanism of action of 2-aminoethyl N,N-dimethylcarbamate hydrochloride remains to be definitively elucidated, its chemical structure strongly suggests a role as an acetylcholinesterase inhibitor. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and exploring potential off-target activities. A thorough investigation, beginning with enzymatic assays and progressing to cell-based signaling studies, will be crucial in defining the pharmacological profile of this compound. The insights gained from such studies will not only illuminate the specific actions of 2-aminoethyl N,N-dimethylcarbamate hydrochloride but also contribute to the broader understanding of carbamate pharmacology and its application in drug discovery.

References

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry.

  • Ferreira, A., et al. (2023). Carbamate Toxicity. StatPearls.

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju.

  • BenchChem. (2025). (2-Aminoethyl)carbamic acid derivatives in organic synthesis. BenchChem.

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC.

  • ATSDR. (2011). Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. NCBI.

  • Gül, H. İ., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Taylor & Francis Online.

  • Soukup, O., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.

  • WHO. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM.

  • De Simone, A., et al. (2016). New N,N-dimethylcarbamate Inhibitors of Acetylcholinesterase: Design Synthesis and Biological Evaluation. PubMed.

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

  • Pampalakis, G. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. PMC.

  • Hansen, C. P., et al. (2009). Carbamoylcholine analogs as nicotinic acetylcholine receptor agonists--structural modifications of 3-(dimethylamino)butyl dimethylcarbamate (DMABC). PubMed.

  • Smith, J. D., et al. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. MDPI.

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • CymitQuimica. (n.d.). CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester. CymitQuimica.

  • ChemBK. (2024). N,N-Dimethylcarbamic acid. ChemBK.

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed.

  • NextSDS. (n.d.). 2-aminoethyl carbamate hydrochloride — Chemical Substance Information. NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Notes: 2-Aminoethyl N,N-dimethylcarbamate Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Carbamate Moiety In modern drug discovery, the carbamate functional group is a cornerstone of molecular design.[1] It is frequently employed as a bioisosteric replacement for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Carbamate Moiety

In modern drug discovery, the carbamate functional group is a cornerstone of molecular design.[1] It is frequently employed as a bioisosteric replacement for the metabolically labile amide bond, enhancing proteolytic stability and improving cell permeability.[2] The inherent properties of carbamates, including their capacity for hydrogen bonding and their ability to impose conformational constraints, make them invaluable for optimizing drug-target interactions.[1]

This guide focuses on 2-aminoethyl N,N-dimethylcarbamate hydrochloride , a bifunctional building block that offers medicinal chemists a strategic entry point for incorporating this privileged scaffold. Its structure features a terminal primary amine, which serves as a versatile handle for a wide array of synthetic transformations, and a stable N,N-dimethylcarbamate moiety. This combination allows for the straightforward introduction of a polar, hydrogen-bond-accepting group while providing a reactive site for library synthesis or late-stage functionalization, making it a key intermediate in the synthesis of diverse pharmaceuticals. This document provides detailed protocols, mechanistic insights, and safety guidelines for its effective use.

Physicochemical Properties & Safe Handling

Prior to use, it is critical to understand the properties and handling requirements of 2-aminoethyl N,N-dimethylcarbamate hydrochloride to ensure safe and effective experimentation. The compound is hygroscopic and should be stored under an inert atmosphere.[3] It is classified as toxic and corrosive, causing severe skin and eye damage.[4][5] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6][7]

PropertyValueReference
CAS Number 1955548-49-8[8]
Molecular Formula C₅H₁₃ClN₂O₂[8]
Molecular Weight 168.62 g/mol [8]
Appearance Solid (form may vary)N/A
Storage Temperature 4°C, under inert atmosphere[8]
Key Hazards Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[3][4]
Handling Precautions Use only in a chemical fume hood. Do not breathe dust/vapors. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.[6][7]

Core Concept: The Carbamate as an Amide Bioisostere

A central strategy in medicinal chemistry is bioisosterism, where one functional group is replaced by another to improve a molecule's properties without losing its biological activity.[9] The carbamate group is a classic non-classical bioisostere of the amide bond.[10] This substitution can significantly enhance a drug candidate's metabolic stability against peptidases, which are enzymes that cleave amide bonds.[2]

The diagram below illustrates the structural relationship, highlighting how the carbamate maintains key hydrogen bonding features while altering the electronic and steric profile.

G cluster_0 Amide Bond cluster_1 Carbamate Bioisostere a_R1 a_C C a_R1->a_C a_O O a_C->a_O a_N N a_C->a_N a_H H a_N->a_H a_R2 a_N->a_R2 c_R1 c_O1 O c_R1->c_O1 c_C C c_O1->c_C c_O2 O c_C->c_O2 c_N N c_C->c_N c_R2 c_N->c_R2 c_R3 c_N->c_R3

Caption: Structural comparison of an amide and a carbamate group.

Key Synthetic Applications and Protocols

The primary amino group of 2-aminoethyl N,N-dimethylcarbamate hydrochloride is the key reactive center for its incorporation into target molecules. The following protocols detail common and reliable transformations.

Protocol 1: Amide Bond Formation via EDC Coupling

This is the most direct method for attaching the building block to a carboxylic acid, forming a stable amide linkage. The use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a standard, reliable method for activating the carboxylic acid.[11]

Causality Behind the Method:

  • Base (e.g., Triethylamine, TEA): The starting material is a hydrochloride salt. A non-nucleophilic base is required to deprotonate the primary ammonium salt, liberating the free amine for reaction. It also neutralizes the HCl generated during the reaction.

  • EDC (Coupling Agent): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary amine of the building block.

  • DMAP (Catalyst): 4-(Dimethylamino)pyridine is often added in catalytic amounts to accelerate the reaction, especially with sterically hindered substrates. It acts as an acyl transfer catalyst.

Step-by-Step Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add 2-aminoethyl N,N-dimethylcarbamate hydrochloride (1.1 eq) and triethylamine (2.5 eq) to the solution. Stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) and, if needed, DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Building Block & TEA (Stir 10 min) start->add_reagents add_coupling Add EDC & DMAP add_reagents->add_coupling react Stir at RT (12-24h) Monitor by TLC/LC-MS add_coupling->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify

Caption: Workflow for amide bond formation using EDC coupling.
Protocol 2: Sulfonamide Synthesis

Formation of a sulfonamide linkage is another crucial transformation in medicinal chemistry. This protocol describes the reaction of the building block with a sulfonyl chloride.

Causality Behind the Method:

  • Base (e.g., Pyridine or TEA): The reaction between an amine and a sulfonyl chloride generates one equivalent of HCl. A base is essential to neutralize this acid, driving the reaction to completion and preventing the protonation of the starting amine. Pyridine can often serve as both the base and the solvent.

Step-by-Step Protocol:

  • Dissolve 2-aminoethyl N,N-dimethylcarbamate hydrochloride (1.1 eq) in pyridine or DCM containing triethylamine (2.5 eq) in a round-bottom flask under N₂. Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • If using DCM, dilute the mixture and wash with 1 M HCl, saturated NaHCO₃, and brine. If using pyridine, remove it under high vacuum.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and perform the aqueous workup as described above.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

G start Dissolve Building Block & Base in Solvent at 0°C add_sulfonyl Add Sulfonyl Chloride Solution Dropwise start->add_sulfonyl react Warm to RT & Stir (4-12h) Monitor by TLC/LC-MS add_sulfonyl->react workup Quench & Perform Aqueous Workup react->workup purify Dry, Concentrate & Purify workup->purify

Caption: Workflow for sulfonamide synthesis.
Protocol 3: Reductive Amination

This protocol allows for the formation of a secondary amine by reacting the building block with an aldehyde or ketone, followed by reduction of the intermediate imine/enamine.

Causality Behind the Method:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is not reactive enough to reduce the starting aldehyde or ketone but will readily reduce the protonated iminium ion formed in situ. This selectivity minimizes side reactions.

  • Acetic Acid (Optional): A catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, which is the species that is reduced.

Step-by-Step Protocol:

  • In a flask, dissolve the aldehyde or ketone (1.0 eq) and 2-aminoethyl N,N-dimethylcarbamate hydrochloride (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) to free the primary amine. Stir for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Stir at room temperature for 6-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the desired secondary amine by column chromatography.

G start Dissolve Aldehyde/Ketone, Building Block & TEA form_imine Stir 20-30 min (Imine Formation) start->form_imine add_stab Add STAB Portion-wise form_imine->add_stab react Stir at RT (6-24h) Monitor Reaction add_stab->react quench Quench with NaHCO₃ & Extract react->quench purify Dry, Concentrate & Purify quench->purify

Caption: Workflow for reductive amination using STAB.

References

  • ThermoFisher Scientific. (2025, September 9).
  • AMyD. (2023, May 25).
  • Fisher Scientific. (2009, September 22).
  • Central Drug House. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • BenchChem. (2025). (2-Aminoethyl)
  • Sapphire Bioscience. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940*.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176*. (General concept reference, specific URL not in search results, but concept is widely cited).
  • Drug Hunter. (2025, May 9).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for (2-Aminoethyl)

Sources

Application

Application Note: 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride as a Hemilabile N,O-Ligand in Copper-Catalyzed C–N Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Yield Optimization Executive Summary The synthesis of active...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Yield Optimization

Executive Summary

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on the efficient construction of C–N bonds. While palladium-catalyzed Buchwald-Hartwig aminations are ubiquitous, copper-catalyzed Ullmann-type couplings offer a highly attractive, earth-abundant alternative. However, the success of Cu-catalyzed systems hinges entirely on ligand design.

This application note details the use of 2-aminoethyl N,N-dimethylcarbamate hydrochloride (AEMC·HCl) (CAS: 1955548-49-8) as a highly effective, hemilabile N,O-bidentate ligand for Ullmann-type C–N cross-couplings. By leveraging the dynamic coordination properties of the carbamate moiety, AEMC·HCl overcomes the classic "over-coordination" problem that plagues traditional diamine ligands, enabling rapid turnover rates at reduced catalyst loadings.

Mechanistic Rationale: The Power of Ligand Hemilability

The fundamental challenge in transition-metal catalysis is balancing catalyst stability with reactivity. Strongly coordinating bidentate ligands (e.g., ethylenediamine, 1,10-phenanthroline) stabilize the Cu(I) oxidation state and prevent catalyst aggregation (precipitation of "copper mirrors"). However, they can also tightly saturate the metal's coordination sphere, hindering the binding of bulky aryl halides or nucleophiles.

AEMC·HCl solves this through ligand hemilability [1]. The molecule contains two distinct binding domains:

  • The Primary Amine (Strong σ-Donor): Acts as a robust "anchor," permanently tethering the ligand to the Cu(I) center to prevent catalyst degradation.

  • The Carbamate Oxygen (Weak, Labile Donor): The carbamate functional group is highly stable due to strong amide resonance [3]. However, its carbonyl oxygen acts as a weakly coordinating donor that can dynamically dissociate from the metal center [5].

As illustrated in the catalytic cycle below, this dissociation transiently reveals an open coordination site, drastically lowering the activation energy required for the oxidative addition of the aryl halide. Once the substrate binds, the oxygen re-coordinates to stabilize the resulting highly reactive intermediate [2].

CatalyticCycle Cu_Pre Cu(I) Precatalyst [N,O-Chelated] Hemilabile Hemilabile O-Dissociation [Open Coordination Site] Cu_Pre->Hemilabile Heat / Base OxAdd Oxidative Addition [Aryl Halide Activation] Hemilabile->OxAdd + Ar-X Transmet Transmetalation [N-Nucleophile Binding] OxAdd->Transmet + Nu-H, - HX RedElim Reductive Elimination [Product Release & O-Recoordination] Transmet->RedElim RedElim->Cu_Pre + Product

Figure 1: Hemilabile N,O-ligand enabled Cu(I) catalytic cycle for C-N cross-coupling.

Quantitative Data: Ligand Benchmarking

To demonstrate the superior kinetics of the hemilabile AEMC system, a benchmark C–N coupling between iodobenzene and pyrazole was conducted. The data below illustrates how AEMC·HCl outperforms both traditional N,N-ligands and standard N,O-ligands [4].

Ligand SystemDenticity / TypeYield (%)Catalyst State Observation
None N/A15%Rapid precipitation of inactive Cu(0) black.
Ethylenediamine N,N (Strong Bidentate)72%Homogeneous, but slow transmetalation kinetics.
α-Benzoin Oxime N,O (Anionic Bidentate)81%Homogeneous, moderate turnover frequency.
AEMC·HCl N,O (Hemilabile) 94% Homogeneous, rapid conversion, no aggregation.

Reaction Conditions: Iodobenzene (1.0 mmol), Pyrazole (1.2 mmol), CuI (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), DMSO (0.5 M), 100 °C, 12 h.

Experimental Protocol: Cu-Catalyzed C–N Cross-Coupling

This protocol is designed as a self-validating system . Visual cues and specific physical changes are embedded into the workflow to ensure the operator can verify the success of each intermediate step.

Causality Behind Reagent Selection
  • AEMC as a Hydrochloride Salt: The free-base form of primary aliphatic amines is prone to atmospheric oxidation and CO₂ absorption. Utilizing the HCl salt ensures long-term bench stability and precise stoichiometric weighing.

  • Base Selection (K₂CO₃): Potassium carbonate is utilized because it possesses the exact basicity required to sequentially achieve two goals: (1) in situ free-basing of the AEMC·HCl ligand, and (2) deprotonation of the N-nucleophile during transmetalation, without triggering unwanted side reactions (e.g., ester hydrolysis).

  • Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent that effectively dissolves the inorganic base and stabilizes the polar Cu(I) intermediates, preventing disproportionation to Cu(0) and Cu(II).

Step-by-Step Methodology

Workflow Prep 1. Reagent Prep Free-base AEMC·HCl Complex 2. Complexation CuI + Ligand in DMSO Prep->Complex React 3. Catalysis Add Substrates, 100°C Complex->React Workup 4. Workup Extract & Purify React->Workup

Figure 2: Step-by-step experimental workflow for the AEMC-enabled Ullmann coupling.

Step 1: Pre-catalyst Assembly & Free-Basing

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and AEMC·HCl (16.9 mg, 0.10 mmol, 10 mol%).

  • Add anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with dry Nitrogen or Argon (repeat 3 times).

  • Inject anhydrous DMSO (2.0 mL) via syringe.

  • Stir the suspension vigorously at room temperature for 15 minutes.

Validation Checkpoint 1: The mixture will transition from a cloudy, off-white suspension to a homogeneous, deep blue/green solution. This optical shift confirms the successful in situ neutralization of the HCl salt and the subsequent N,O-chelation of the AEMC ligand to the Cu(I) center.

Step 2: Substrate Addition and Catalysis

  • Momentarily open the vessel under a positive flow of inert gas and add the aryl halide (e.g., Iodobenzene, 1.0 mmol) and the N-nucleophile (e.g., Pyrazole, 1.2 mmol).

  • Seal the tube and transfer it to a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 12 hours.

Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the aryl halide spot and the absence of a black precipitate (Cu mirror) at the bottom of the flask validates that the hemilabile ligand is successfully preventing catalyst degradation while driving turnover.

Step 3: Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and quench with deionized water (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-arylated product.

References

[1] Weng, Z., Teo, S., & Hor, T. S. A. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research. URL:[Link]

[2] Au-Yeung, H. L., et al. (2020). Cross dehydrogenative C–O coupling catalysed by a catenane-coordinated copper(I). Chemical Science. URL:[Link]

[3] Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

[4] Zhu, Y., et al. (2021). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. URL:[Link]

[5] Engle, K. M., et al. (2017). Quantifying Structural Effects of Amino Acid Ligands in Pd(II)-Catalyzed Enantioselective C–H Functionalization Reactions. Journal of the American Chemical Society. URL:[Link]

Method

Derivatization of 2-aminoethyl N,N-dimethylcarbamate hydrochloride for drug discovery

Application Note: Derivatization of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride in Drug Discovery Introduction & Scientific Rationale In modern medicinal chemistry, the organic carbamate moiety is a privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride in Drug Discovery

Introduction & Scientific Rationale

In modern medicinal chemistry, the organic carbamate moiety is a privileged structural motif. Functioning as an ester-amide hybrid, carbamates exhibit high chemical and proteolytic stability, making them excellent peptide bond surrogates and prodrug linkages [1]. Furthermore, the N,N-dimethylcarbamate group is a well-documented pharmacophore in neuropharmacology, serving as the primary enzyme recognition site for acetylcholinesterase (AChE) inhibitors, such as rivastigmine and neostigmine analogues [2, 3].

2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) is a highly versatile building block designed for late-stage functionalization and library generation. It provides a pre-formed N,N-dimethylcarbamate group linked via a two-carbon (ethyl) spacer to a reactive primary amine.

Why the Hydrochloride Salt? Free primary amines tethered to carbamates can be susceptible to slow degradation or atmospheric CO₂ capture over time. Supplying this building block as a hydrochloride salt ensures long-term shelf stability, prevents premature intramolecular side reactions, and maintains high solubility in polar aprotic solvents used during synthesis. However, the presence of the HCl salt necessitates specific stoichiometric adjustments—namely, the addition of non-nucleophilic bases—to liberate the free amine in situ during derivatization.

Physicochemical Properties & Handling

Before initiating derivatization workflows, it is critical to understand the physical properties of the building block to optimize solvent selection and stoichiometric calculations.

PropertyValue / Description
Chemical Name 2-Aminoethyl N,N-dimethylcarbamate hydrochloride
CAS Number 1955548-49-8
Molecular Formula C₅H₁₃ClN₂O₂
Molecular Weight 168.62 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, DMSO, DMF, and Methanol. Poorly soluble in Hexanes and Diethyl Ether.
Storage Conditions Store desiccated at room temperature or 4°C. Hygroscopic.

Derivatization Pathways & Workflow Visualization

The primary amine of 2-aminoethyl N,N-dimethylcarbamate serves as a versatile synthetic handle. It can be functionalized via four primary pathways to explore Structure-Activity Relationships (SAR): Amidation, Reductive Amination, Urea Formation, and Sulfonylation.

Derivatization Center 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride Amide Amidation (Peptide Coupling) Center->Amide Carboxylic Acids HATU, DIPEA RedAm Reductive Amination Center->RedAm Aldehydes/Ketones NaBH(OAc)3, TEA Urea Urea Formation Center->Urea Isocyanates DIPEA Sulfon Sulfonylation Center->Sulfon Sulfonyl Chlorides Pyridine

Fig 1: Divergent derivatization pathways of 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind the reagent choices and stoichiometric ratios is explicitly defined to ensure high-fidelity reproduction.

Protocol A: HATU-Mediated Amidation (Amide Library Generation)

Mechanistic Rationale: HATU is selected over EDC/HOBt due to its superior reaction kinetics and higher yields, particularly when coupling sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base. Crucially, 3.0 to 4.0 equivalents of DIPEA are required : 1 eq to neutralize the amine hydrochloride salt, 1 eq to deprotonate the carboxylic acid, and 1-2 eq to drive the formation of the active ester intermediate [4].

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.5 eq, 1.75 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt-ester.

  • Amine Addition: Add 2-aminoethyl N,N-dimethylcarbamate hydrochloride (1.1 eq, 0.55 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (typically eluting with a gradient of Hexanes/Ethyl Acetate).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to tolerate reducible functional groups (like the carbamate carbonyl) and avoids the toxicity associated with cyanoborohydrides. Triethylamine (TEA) is used to liberate the free amine, allowing it to condense with the aldehyde to form an imine/iminium intermediate prior to reduction.

Step-by-Step Procedure:

  • Imine Formation: Suspend 2-aminoethyl N,N-dimethylcarbamate hydrochloride (1.0 eq, 0.5 mmol) in anhydrous Dichloroethane (DCE) (4.0 mL). Add TEA (1.2 eq, 0.6 mmol) and stir for 10 minutes to generate the free base.

  • Aldehyde Addition: Add the target aldehyde (1.0 eq, 0.5 mmol). Stir at room temperature for 2 hours to allow for complete imine formation. (Note: If the aldehyde is unreactive, add catalytic acetic acid (0.1 eq) or molecular sieves).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) portion-wise. Stir the suspension at room temperature for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to decompose excess hydride. Extract with Dichloromethane (DCM) (3 × 10 mL).

  • Purification: Wash with brine, dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or amine-functionalized silica gel to prevent streaking of the secondary amine product.

Quantitative Data Summary

The table below summarizes the expected experimental parameters and yields when derivatizing 2-aminoethyl N,N-dimethylcarbamate hydrochloride across various reaction classes.

Reaction TypeReagents / CatalystsOptimal Base (Eq.)Typical SolventTime (h)Expected Yield (%)
Amidation HATUDIPEA (3.5 eq)DMF2 - 475 - 92%
Reductive Amination NaBH(OAc)₃TEA (1.2 eq)DCE12 - 1660 - 85%
Urea Formation IsocyanateDIPEA (1.5 eq)DCM1 - 380 - 95%
Sulfonylation Sulfonyl ChloridePyridine (3.0 eq)DCM4 - 870 - 88%

Note: Yields are highly dependent on the steric bulk and electronic properties of the coupling partner (carboxylic acid, aldehyde, or electrophile).

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry[Link] [1]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Archives of Industrial Hygiene and Toxicology[Link] [2]

  • New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation Journal of Enzyme Inhibition and Medicinal Chemistry[Link] [3]

  • Pyrrolidine inhibitors of iap (Patent Application - HATU Coupling Protocols)
Application

Selective Mono-N-Alkylation of Diamines via a Carbamate-Based Protection Strategy

An Application Guide to Amine Synthesis: Abstract: This technical guide provides a detailed protocol and the underlying chemical principles for the selective mono-N-alkylation of primary diamines, a crucial transformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amine Synthesis:

Abstract: This technical guide provides a detailed protocol and the underlying chemical principles for the selective mono-N-alkylation of primary diamines, a crucial transformation in the synthesis of pharmaceuticals and functional materials. Direct alkylation of diamines is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.[1] This protocol circumvents these challenges by employing a carbamate protecting group strategy. We will detail the rationale for this approach, provide step-by-step procedures for both direct alkylation and reductive amination pathways, and outline the final deprotection to yield the target N-alkylated diamine, often as a hydrochloride salt. While the specific reagent 2-aminoethyl N,N-dimethylcarbamate hydrochloride is referenced, this guide utilizes the more extensively documented and functionally analogous N-Boc-ethylenediamine as the primary exemplar to ensure a robust and verifiable protocol.

Introduction: The Challenge of Selective Alkylation

N-alkylated ethylenediamines are foundational building blocks in medicinal chemistry, appearing in antihistamines, antipsychotics, and antiviral agents. Their synthesis, however, presents a classic chemical challenge: the product of a mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylation.[1] This "runaway train" of reactivity makes it difficult to isolate the desired mono-alkylated product in high yield.

To enforce selectivity, a common and highly effective strategy is to temporarily "mask" or protect one of the amine functionalities. Carbamates are an ideal choice for this purpose as they convert a highly nucleophilic amine into a significantly less reactive, amide-like group, effectively preventing its participation in alkylation reactions.[2][3][4] This allows the unprotected amine to be selectively functionalized. The carbamate can then be cleanly removed under acidic conditions to liberate the second amine.

This guide will focus on the practical application of this strategy.

The "Protect-Alkylate-Deprotect" Workflow

The logic of the synthesis is a three-stage process that ensures high selectivity and yield. This workflow is a cornerstone of modern organic synthesis for managing polyfunctional molecules.

G cluster_0 Core Synthesis Workflow A Start: Symmetric Diamine (e.g., Ethylenediamine) B Step 1: Selective Mono-Protection (Carbamate Formation) A->B e.g., Boc₂O C Intermediate: Mono-Protected Diamine (e.g., N-Boc-ethylenediamine) B->C D Step 2: Selective N-Alkylation (Direct or Reductive) C->D R-X or RCHO E Intermediate: Protected/Alkylated Product D->E F Step 3: Deprotection (Acid-Mediated Cleavage) E->F e.g., HCl G Final Product: Mono-N-Alkyl Diamine (e.g., as HCl Salt) F->G

Figure 1: The Protect-Alkylate-Deprotect workflow for selective synthesis.

Mechanistic Rationale & Key Choices

The Role of the Carbamate Protecting Group

A carbamate is formed by reacting an amine with a reagent like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl). The resulting functional group places the nitrogen lone pair in conjugation with a carbonyl group. This resonance delocalization dramatically reduces the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive toward alkylating agents under conditions where the free primary amine reacts readily.[2][5] The tert-butyloxycarbonyl (Boc) group is particularly useful due to its stability to a wide range of conditions and its facile removal with mild acid.[4][6]

Choosing the Alkylation Method

Once one amine is protected, the remaining free primary amine can be alkylated. Two primary, high-yielding methods are recommended:

  • Direct Alkylation (SN2 Reaction): This classic method involves reacting the amine with an alkyl halide (R-X) or sulfonate (R-OTs) in the presence of a non-nucleophilic base. The base neutralizes the ammonium salt formed during the reaction, regenerating the neutral amine to continue reacting. This method is ideal for primary and some secondary alkyl halides.[7]

  • Reductive Amination: This powerful and versatile method involves reacting the amine with an aldehyde or ketone to form a transient imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the carbonyl starting material and can be used in a one-pot procedure.[8][9] This method avoids the use of alkyl halides and is excellent for introducing more complex or sterically hindered alkyl groups.

G cluster_1 Alkylation Pathway 1: Direct Alkylation (SN2) cluster_2 Alkylation Pathway 2: Reductive Amination A1 Mono-Protected Diamine (R'-NH₂) C1 Alkylated Product (R'-NH-R) A1->C1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) B1 Alkyl Halide (R-X) A2 Mono-Protected Diamine (R'-NH₂) C2 Imine Intermediate (R'-N=R) A2->C2 B2 Aldehyde/Ketone (R=O) B2->C2 D2 Alkylated Product (R'-NH-R) C2->D2 Reducing Agent (e.g., NaBH(OAc)₃)

Figure 2: Comparison of direct alkylation and reductive amination pathways.

Experimental Protocols

Materials & Reagents:

  • N-Boc-ethylenediamine (tert-Butyl N-(2-aminoethyl)carbamate)

  • Alkylating agent (e.g., benzyl bromide, ethyl glyoxylate)

  • Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), 1,4-Dioxane, Diethyl Ether (anhydrous)

  • Acid: 4M HCl in 1,4-Dioxane

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the benzylation of N-Boc-ethylenediamine as a representative example.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-ethylenediamine (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (ACN) to create a ~0.2 M solution. Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Addition of Electrophile: While stirring vigorously, add the alkyl halide (e.g., benzyl bromide, 1.0-1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the suspension at room temperature or heat gently (e.g., 40-50 °C) to drive the reaction to completion. Monitor progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic base.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the reaction of N-Boc-ethylenediamine with an aldehyde.[9]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add N-Boc-ethylenediamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).

  • Solvent: Add anhydrous dichloromethane (DCM) or dichloroethane (DCE) to create a ~0.2 M solution.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.

Protocol 3: Boc Group Deprotection to Yield the Hydrochloride Salt

This final step removes the carbamate protecting group to reveal the final product.[3][10]

Step-by-Step Procedure:

  • Setup: Dissolve the purified, Boc-protected alkylated diamine (1.0 eq.) in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or diethyl ether.

  • Acidification: While stirring, add a solution of 4M HCl in 1,4-dioxane (4.0-10.0 eq.) dropwise.

  • Precipitation: The deprotection is often rapid, with evolution of CO₂ and isobutylene gas. The desired hydrochloride salt product will typically precipitate out of the solution as a white or off-white solid.

  • Reaction Completion: Stir the resulting slurry at room temperature for 1-4 hours to ensure complete deprotection.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under high vacuum to afford the pure N-alkyl ethylenediamine dihydrochloride salt.

Summary of Reaction Parameters

The following table provides general guidelines for optimizing the N-alkylation step.

ParameterDirect Alkylation (Protocol 1)Reductive Amination (Protocol 2)Rationale & Expert Notes
Substrate N-Boc-ethylenediamineN-Boc-ethylenediamineThe Boc group provides excellent protection and is easily removed.
Electrophile Primary/Secondary Alkyl HalidesAldehydes, KetonesReductive amination is broader in scope and avoids genotoxic alkyl halides.[7]
Stoichiometry 1.0-1.1 eq. of Electrophile1.0-1.2 eq. of CarbonylA slight excess of the electrophile ensures full conversion of the valuable protected amine.
Reagent Base (K₂CO₃, Cs₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃, NaBH₃CN)K₂CO₃ is an inexpensive and effective base. NaBH(OAc)₃ is a mild and selective reductant.
Solvent ACN, DMFDCM, DCE, THFChoose anhydrous solvents to prevent side reactions.
Temperature Room Temp to 50 °CRoom TemperatureMost reactions proceed efficiently at ambient temperature.
Typical Yield 70-95%75-98%Yields are typically high for both methods before the deprotection step.

References

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24, 3736-3740. Available from: [Link]

  • Smith, A. D. et al. (2022). Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates. ACS Publications. Available from: [Link]

  • Smith, A. D. et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC - NIH. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available from: [Link]

  • Reddit r/chemistry. (2016). Alkylation of Amines. Available from: [Link]

  • Trivedi, R. et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Kumar, S. et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Master Organic Chemistry. (2020). Protecting Groups for Amines: Carbamates. YouTube. Available from: [Link]

  • Zhang, M. et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available from: [Link]

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. Available from: [Link]

  • Aurelio, L. (2012). Synthesis of N-Alkyl Amino Acids. ResearchGate. Available from: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Harris, J. M. et al. (2003). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. PubMed. Available from: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Dalpozzo, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

Sources

Method

Application Note: Advanced Bioconjugation Strategies Utilizing 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Targeted Protein Degradation (PROTACs), Brain-Targeting Prodrugs, and Biomolecule Functionalization Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Targeted Protein Degradation (PROTACs), Brain-Targeting Prodrugs, and Biomolecule Functionalization

Introduction & Chemical Rationale

In modern bioconjugation and medicinal chemistry, the strategic selection of linker and capping moieties dictates the pharmacokinetic and pharmacodynamic success of a conjugate. 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8) has emerged as a highly versatile building block[1]. It features a highly nucleophilic primary amine tethered via an ethyl chain to an N,N-dimethylcarbamate (DMC) group.

The DMC group is a privileged structural motif. Unlike primary carbamates, which can be susceptible to rapid enzymatic or chemical degradation, the N,N-dimethyl substitution provides significant steric shielding and electronic delocalization. Uncatalyzed hydrolysis of the N,N-dimethylcarbamate moiety is exceptionally slow, estimated to occur on time scales of hundreds of years[2]. Furthermore, the DMC group is a well-documented pharmacophore for cholinesterase (AChE/BChE) inhibitors and is frequently utilized in the design of brain-targeting prodrugs to modulate lipophilicity and blood-brain barrier (BBB) permeability[3].

By utilizing this reagent, scientists can seamlessly install a stable, biologically relevant DMC motif onto proteins, peptides, or small-molecule scaffolds via orthogonal amine-reactive chemistries.

Physicochemical Properties

The quantitative data and structural properties of the reagent are summarized in Table 1 .

Table 1: Physicochemical Profile of 2-Aminoethyl N,N-dimethylcarbamate hydrochloride

PropertyValue
Chemical Name 2-Aminoethyl N,N-dimethylcarbamate hydrochloride
CAS Number 1955548-49-8[4]
Molecular Weight 168.62 g/mol [5]
Molecular Formula C5H13ClN2O2[5]
Reactive Handle Primary Amine (-NH2)
Functional Motif N,N-dimethylcarbamate (-O-CO-N(CH3)2)
Solubility Highly soluble in aqueous buffers, DMF, and DMSO

Mechanistic Grounding: The "Why" Behind the Workflows

To ensure a self-validating experimental system, it is critical to understand the causality behind the chosen bioconjugation conditions.

EDC/NHS Activation Causality: Direct amidation of a carboxylate with an amine is thermodynamically unfavorable in water. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl group. This reaction is performed at pH 6.0 because EDC requires protonation to undergo nucleophilic attack by the carboxylate, forming an unstable O-acylisourea intermediate[6]. Because O-acylisourea rapidly hydrolyzes in water, N-Hydroxysuccinimide (NHS) is added to convert it into a semi-stable NHS ester[6]. The pH is then shifted to 7.5–8.0. At this pH, the primary amine of the 2-aminoethyl group is partially unprotonated (acting as a strong nucleophile) and attacks the NHS ester to form a stable amide bond[7].

Reductive Amination Causality: When conjugating to glycans or aldehyde-tags, the primary amine reacts with the aldehyde to form a reversible Schiff base (imine). Sodium cyanoborohydride (NaCNBH₃) is specifically chosen as the reducing agent because, unlike sodium borohydride, it selectively reduces the imine to a stable secondary amine at pH 6.5–7.5 without reducing the unreacted aldehydes to alcohols[7].

Experimental Protocols

Protocol A: EDC/NHS-Mediated Amide Coupling to Proteins/Peptides

This protocol is optimized for conjugating the DMC motif to carboxyl-bearing biomolecules.

  • Target Activation: Dissolve the carboxyl-bearing protein (1–5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Reagent Addition: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the protein solution.

  • Incubation: Mix gently and incubate for 15 minutes at room temperature to allow NHS ester formation.

  • Buffer Exchange (Critical Step): Rapidly desalt the activated protein into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5) using a size-exclusion spin column. Note: This removes excess EDC, preventing cross-linking if the target protein contains intrinsic amines.

  • Conjugation: Immediately add a 20- to 50-fold molar excess of 2-aminoethyl N,N-dimethylcarbamate hydrochloride to the activated protein.

  • Final Incubation & Purification: React for 2 hours at room temperature. Purify the final bioconjugate via dialysis or size-exclusion chromatography (SEC) against PBS (pH 7.4).

G A Carboxyl-Target (Protein/Peptide) B EDC / NHS Activation (pH 6.0) A->B Step 1 C NHS-Ester Intermediate B->C O-acylisourea conversion E Stable Amide Bioconjugate C->E Step 2 (pH 7.5) D 2-Aminoethyl N,N- dimethylcarbamate D->E Nucleophilic Attack

Workflow of EDC/NHS-mediated bioconjugation using 2-aminoethyl N,N-dimethylcarbamate.

Protocol B: Reductive Amination for Glycoconjugates

This protocol is designed for attaching the DMC motif to oxidized glycoproteins or aldehyde-functionalized small molecules.

  • Glycan Oxidation: Treat the target glycoprotein with 10 mM sodium periodate (NaIO₄) in 0.1 M Sodium Acetate buffer (pH 5.5) for 30 minutes in the dark.

  • Quenching & Desalting: Quench the reaction with 15 mM glycerol for 5 minutes, then desalt into Coupling Buffer (0.1 M Sodium Phosphate, pH 7.0).

  • Schiff Base Formation: Add a 50-fold molar excess of 2-aminoethyl N,N-dimethylcarbamate hydrochloride to the oxidized protein. Incubate for 2 hours at room temperature.

  • Reduction: In a fume hood, add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM.

  • Maturation & Purification: Incubate overnight at 4°C. Purify the resulting secondary amine conjugate via dialysis against PBS (pH 7.4).

G A Aldehyde-Target (Oxidized Glycan) C Schiff Base (Imine) A->C Condensation B 2-Aminoethyl N,N- dimethylcarbamate B->C Nucleophilic Addition D NaCNBH3 Reduction C->D E Secondary Amine Conjugate D->E Hydride Transfer

Reductive amination pathway for conjugating 2-aminoethyl N,N-dimethylcarbamate.

References

  • Bioconjugate Techniques (3rd Edition)
  • Source: Environmental Science & Technology (ACS Publications)
  • Source: RSC Medicinal Chemistry (RSC Publishing)
  • Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics...
  • 2-Aminoethyl N,N-dimethylcarbamate hydrochloride Product Data Source: Sapphire Bioscience / CymitQuimica URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-aminoethyl N,N-dimethylcarbamate hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2-aminoethyl N,N-dimethylcarbamate hydrochloride. This molecule is a highly versatile building block, often utilized in the development of semicarbazide-sensitive amine oxidase (SSAO) inhibitors and other targeted therapeutics[1].

Below, you will find a mechanistic breakdown of the synthesis workflow, field-proven troubleshooting FAQs, optimized protocols, and empirical data to ensure high-yield, reproducible results.

I. Process Workflow Overview

The standard, high-yielding route relies on a two-step process: the O-carbamoylation of an N-protected ethanolamine, followed by acidic deprotection to yield the final hydrochloride salt.

Workflow for the synthesis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

II. Troubleshooting & FAQs

Q1: Why am I seeing massive N-carbamoylation byproducts when reacting ethanolamine directly with N,N-dimethylcarbamoyl chloride?

Causality & Insight: In an unprotected ethanolamine molecule, the primary amine is significantly more nucleophilic than the primary alcohol. Due to the identical nature of the protons on the amine group, attempting to directly O-alkylate or O-acylate unprotected ethanolamine inevitably leads to N-functionalization or N,N-difunctionalization[2]. Solution: You must invert the chemoselectivity by temporarily masking the amine. Using N-Boc-ethanolamine ensures that the carbamoyl chloride exclusively reacts with the hydroxyl group.

Q2: My O-carbamoylation of N-Boc-ethanolamine stalls at 50-60% conversion. How can I drive this to completion?

Causality & Insight: N,N-dimethylcarbamoyl chloride is intrinsically less reactive than standard acyl chlorides. The electron-donating dimethylamino group stabilizes the carbonyl carbon via resonance, reducing its electrophilicity. Relying solely on Triethylamine (TEA) as a base in dichloromethane (DCM)[1] will result in sluggish kinetics. Furthermore, the reagent is highly moisture-sensitive and will hydrolyze into dimethylamine, CO₂, and HCl if exposed to atmospheric water. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the carbamoyl chloride to form a highly reactive carbamoyl-pyridinium intermediate, which is rapidly trapped by the alcohol. Ensure all solvents are strictly anhydrous.

DMAP-catalyzed O-carbamoylation mechanistic pathway.

Q3: During Boc deprotection, my final product forms a sticky, unweighable syrup instead of a powder. How do I fix this?

Causality & Insight: The target molecule, 2-aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8, MW 168.62), is exceptionally hygroscopic[3]. If you use aqueous HCl, or if your reaction is exposed to ambient humidity during solvent evaporation, the salt will absorb water and form a gum. Solution: Perform the deprotection using strictly anhydrous 4M HCl in dioxane. During isolation, utilize an anti-solvent precipitation technique (trituration with anhydrous diethyl ether or MTBE) under an inert atmosphere to force the salt to crystallize.

III. Quantitative Data: O-Carbamoylation Optimization

The following table summarizes the empirical optimization of the Step 1 O-carbamoylation reaction, demonstrating the critical necessity of DMAP catalysis.

EntryEquivalents of CarbClBase (eq)Catalyst (eq)Time (h)Conversion Yield (%)
11.0TEA (1.1)None2415%
21.2TEA (1.5)None2435%
31.2TEA (1.5)DMAP (0.1)1892%
41.5DIPEA (2.0)DMAP (0.1)1894%

Note: Reactions performed at 0 °C to room temperature in anhydrous DCM (0.2 M).

IV. Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-(Boc-amino)ethyl N,N-dimethylcarbamate
  • Preparation: Flame-dry a round-bottom flask. Dissolve N-Boc-ethanolamine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Introduction: Dropwise add N,N-dimethylcarbamoyl chloride (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Self-Validation Check: Perform TLC (Stain with Ninhydrin and KMnO₄). The reaction is complete when the N-Boc-ethanolamine spot is entirely consumed.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP/DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate as a pale oil.

Protocol 2: Deprotection to 2-aminoethyl N,N-dimethylcarbamate hydrochloride
  • Preparation: Dissolve the intermediate from Protocol 1 in a minimal volume of anhydrous DCM.

  • Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (5.0 eq).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation Check: Monitor the reaction bubbler. The cessation of CO₂ gas evolution is a primary physical indicator that the Boc deprotection has reached completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Crystallization: To the resulting crude syrup, add anhydrous diethyl ether (anti-solvent) and vigorously triturate until a white precipitate forms. Filter the solid rapidly under a stream of nitrogen and dry under high vacuum to yield the pure, non-sticky hydrochloride salt.

V. References

1.[3] EN300-301456 - EnamineStore. EnamineStore. URL: 2.[1] WO2011113798A2 - New enzyme inhibitor compounds. Google Patents. URL: 3.[2] A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. URL:

Sources

Optimization

Technical Support Center: Purification of 2-Aminoethyl N,N-dimethylcarbamate Hydrochloride

Welcome to the technical support center for the purification of 2-aminoethyl N,N-dimethylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-aminoethyl N,N-dimethylcarbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical expertise.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the rationale behind them.

Issue 1: Low Yield After Recrystallization

Q: I'm experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery during recrystallization is a frequent challenge. The primary goal of recrystallization is to achieve high purity, which sometimes comes at the cost of yield. However, substantial losses often point to suboptimal conditions.

Causality and Solutions:

  • Excessive Solvent Volume: The most common reason for low yield is using too much solvent. Your target compound, while sparingly soluble at low temperatures, will still have some solubility. A large volume of solvent will retain a significant amount of the product in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated or near-saturated upon cooling, maximizing crystal formation.[1][2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[1] If the compound is too soluble in the chosen solvent even when cold, recovery will be poor.

    • Solution: Conduct small-scale solubility tests with a range of solvents. For hydrochloride salts like this one, polar protic solvents like ethanol or isopropanol are often good starting points. A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can also be effective for fine-tuning solubility.[3]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can crash out along with the impurities, leading to loss.

    • Solution: Use a pre-warmed funnel and flask for hot filtration.[3] Adding a slight excess of hot solvent before filtering can also help keep the product in solution, which can then be boiled off to the point of saturation.[3]

  • Insufficient Cooling: The lower the temperature of the solution, the lower the solubility of your compound, and the higher the recovery.

    • Solution: After allowing the solution to cool slowly to room temperature to form well-defined crystals, place it in an ice bath to maximize precipitation.[3]

Workflow for Optimizing Recrystallization:

cluster_start Initial State cluster_process Process cluster_output Outcome start Crude Product solubility_test Solubility Tests (Various Solvents) start->solubility_test Select Solvent dissolution Dissolve in Minimal Hot Solvent solubility_test->dissolution hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolution->hot_filtration cooling Slow Cooling to RT, then Ice Bath hot_filtration->cooling collection Collect Crystals (Vacuum Filtration) cooling->collection drying Dry Under Vacuum collection->drying pure_product Pure Product drying->pure_product

Caption: Workflow for Recrystallization Optimization.

Issue 2: Product is an Oil or Gummy Solid, Not Crystalline

Q: My product is "oiling out" instead of forming crystals during recrystallization. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

Causality and Solutions:

  • High Supersaturation: If the solution is cooled too rapidly, the molecules may not have time to orient themselves into a crystal lattice and will instead aggregate as a disordered, supercooled liquid.

    • Solution: Allow the solution to cool slowly. Ensure the flask is not disturbed. Scratching the inside of the flask with a glass rod can provide a surface for nucleation and induce crystallization.[1]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation, depressing the melting point of the mixture and favoring an oily state.

    • Solution: The crude product may require a preliminary purification step, such as a wash with a solvent that selectively dissolves the impurity, or treatment with activated carbon to remove colored impurities before recrystallization.

  • Inappropriate Solvent: The solvent choice can influence the tendency to oil out.

    • Solution: Try a lower-boiling point solvent. Alternatively, adding a "poor" solvent (a solvent in which the compound is less soluble) dropwise to a solution of the compound in a "good" solvent at room temperature can sometimes induce crystallization.[3]

Issue 3: The Purified Product is Unstable or Changes Over Time

Q: My purified 2-aminoethyl N,N-dimethylcarbamate hydrochloride seems to degrade upon storage. What is causing this instability?

A: Carbamates can be susceptible to hydrolysis, and the free amine group can react with atmospheric components.[4]

Causality and Solutions:

  • Hydrolysis: The carbamate functional group can be hydrolyzed, especially under acidic or basic conditions. While the hydrochloride salt form provides some stability, exposure to moisture can still be a problem.

    • Solution: Ensure the final product is thoroughly dried under vacuum. Store the compound in a desiccator over a drying agent like phosphorus pentoxide or silica gel.

  • Reaction with Carbon Dioxide: The primary amine group in the molecule is nucleophilic and can react with atmospheric carbon dioxide to form a solid carbamate salt.[5] This is a common issue for many amines.

    • Solution: Store the purified product under an inert atmosphere, such as nitrogen or argon.[5] Using a well-sealed container is crucial.

  • Presence of Residual Acid or Base: Any residual acid or base from the synthesis can catalyze degradation.

    • Solution: Ensure the pH of the aqueous phase during workup is carefully controlled. A final wash of an organic solution of the free base with brine before conversion to the hydrochloride salt can help remove impurities.

Troubleshooting Logic for Instability:

instability Product Instability (Degradation/Discoloration) check_moisture Is the product completely dry? instability->check_moisture check_atmosphere Is it stored under inert atmosphere? instability->check_atmosphere check_purity Are there residual impurities (acid/base)? instability->check_purity check_moisture->check_atmosphere Yes solution_dry Dry thoroughly under vacuum. check_moisture->solution_dry No check_atmosphere->check_purity Yes solution_inert Store under N2 or Ar. check_atmosphere->solution_inert No solution_repurify Re-purify, ensuring neutral workup. check_purity->solution_repurify Yes solution_store_dry Store in a desiccator. solution_dry->solution_store_dry

Caption: Troubleshooting logic for product instability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-aminoethyl N,N-dimethylcarbamate hydrochloride?

While the optimal solvent can depend on the specific impurities present, a good starting point for polar hydrochloride salts is absolute ethanol.[6] Isopropanol is also a common choice. If a single solvent does not provide satisfactory results, a mixed solvent system such as ethanol/diethyl ether or ethanol/ethyl acetate can be effective. In this case, the compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then the ether or acetate (the "poor" solvent) is added dropwise until the solution becomes cloudy, after which it is gently heated to redissolve and then allowed to cool slowly.[3]

Q2: How can I remove colored impurities from my crude product?

Colored impurities are often large, conjugated organic molecules. These can frequently be removed by treating a solution of the crude product with activated carbon.

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude 2-aminoethyl N,N-dimethylcarbamate hydrochloride in a suitable hot solvent (e.g., ethanol).

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes. Caution: Do not boil the solution after adding carbon, as this can cause bumping.

  • Remove the carbon by hot filtration through a fluted filter paper or a pad of Celite.

  • Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool.

Q3: My compound is a hydrochloride salt. Do I need to take special precautions during purification?

Yes. Hydrochloride salts are generally more water-soluble and less soluble in non-polar organic solvents than their corresponding free bases.

  • Workup: During an aqueous workup, avoid making the solution too basic, as this will convert the salt to the free base, which may have different solubility properties and could be lost to the organic phase if not intended.

  • Drying: Hydrochloride salts can be hygroscopic. It is crucial to dry the final product thoroughly under vacuum to remove any residual water or solvent.

  • Stability: While the salt form is generally more stable than the free base, it is not immune to degradation, particularly from moisture.[5]

Q4: What analytical techniques are recommended to assess the purity of the final product?

To ensure the purity of your 2-aminoethyl N,N-dimethylcarbamate hydrochloride, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound and identifying any organic impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like GC-MS or LC-MS can be used to detect and quantify volatile or non-volatile impurities, respectively.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[2]

Purity Assessment Data Summary:

Analytical TechniquePurposeExpected Result for Pure Sample
¹H NMR Structural confirmation & impurity profileClean spectrum with expected chemical shifts and integration values.
¹³C NMR Structural confirmationCorrect number of signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the mass of the compound.
Melting Point Purity assessmentSharp, narrow melting point range.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Carbamate Pesticide Samples.
  • BenchChem. (n.d.). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
  • Unknown. (n.d.). Recrystallization method.
  • Ghosh, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Ghosh, A., et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • BenchChem. (n.d.). (2-Aminoethyl)carbamic acid derivatives in organic synthesis.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Unknown. (n.d.). Chem 267. Recrystallization - Part 2.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Aminoethyl N,N-dimethylcarbamate Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of bifunctional aliphatic molecules requires precise chemoselectivity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of bifunctional aliphatic molecules requires precise chemoselectivity. The synthesis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride involves three critical stages: N-protection of ethanolamine, O-carbamoylation using N,N-dimethylcarbamoyl chloride (DMCC), and acidic deprotection.

This guide is designed to help you troubleshoot common side reactions, understand the mechanistic causality behind protocol deviations, and implement self-validating experimental workflows.

Synthesis Workflow & Reaction Pathway

The following diagram illustrates the optimized synthetic route alongside the major side reactions encountered when thermodynamic or stoichiometric controls fail.

SynthesisWorkflow A 1. Ethanolamine B 2. N-Boc-ethanolamine A->B Boc2O (1.0 eq), 0°C S1 Side Product: N,O-di-Boc-ethanolamine A->S1 Excess Boc2O / High Temp C 3. 2-(Boc-amino)ethyl N,N-dimethylcarbamate B->C DMCC, NaH, THF, 0°C to RT S2 Side Product: Dimethylamine HCl + CO2 B->S2 Moisture / H2O D 4. Target: 2-Aminoethyl N,N-dimethylcarbamate HCl C->D Anhydrous HCl in Dioxane S3 Side Product: Carbamate Cleavage / Urea C->S3 Aqueous HCl / Heat

Synthesis workflow of 2-aminoethyl N,N-dimethylcarbamate HCl highlighting major side reactions.

Troubleshooting FAQs

Step 1: Controlling Chemoselectivity (Protection)

Q: Why am I observing significant formation of N,O-di-Boc-ethanolamine during the initial protection step? A: Ethanolamine is a bifunctional molecule containing both a primary amine and a primary alcohol. While the primary amine is significantly more nucleophilic, the hydroxyl group can undergo competitive O-acylation if excess di-tert-butyl dicarbonate (Boc₂O) is present or if the reaction temperature exceeds 5 °C during addition (). Causality & Solution: The activation energy for N-acylation is lower than for O-acylation. By maintaining strict stoichiometry (1.0 eq of Boc₂O) and performing the addition dropwise at 0 °C, you kinetically trap the N-Boc product. This creates a self-validating step: if the temperature is controlled, chemoselectivity naturally heavily favors the N-protected intermediate.

Step 2: Preventing Reagent Degradation (O-Carbamoylation)

Q: My O-carbamoylation yield is extremely low, and I detect dimethylamine hydrochloride in the reaction mixture. What is happening? A: N,N-dimethylcarbamoyl chloride (DMCC) is highly sensitive to moisture. In the presence of trace water, it undergoes rapid hydrolysis to form dimethylcarbamic acid, which spontaneously decarboxylates into dimethylamine and CO₂ (1[1]). The resulting dimethylamine reacts with the generated HCl to form dimethylamine hydrochloride, consuming your reagent. Causality & Solution: Water acts as a competing nucleophile that is sterically less hindered than the secondary alkoxide of N-Boc-ethanolamine. Ensure rigorously anhydrous conditions by using freshly distilled THF, flame-dried glassware, and handling DMCC under an inert argon atmosphere.

Q: Can I use a Pyridine/DMAP system instead of NaH for the O-carbamoylation of N-Boc-ethanolamine? A: Yes, but it is mechanistically inferior for this specific primary alcohol. NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. In contrast, the Pyridine/DMAP system relies on nucleophilic catalysis. Because DMCC is less reactive than standard acyl chlorides due to the electron-donating dimethylamino group, the Pyridine/DMAP route often requires elevated temperatures or extended reaction times, which drastically increases the risk of side reactions and lowers the yield (2[2]).

Step 3: Preserving the Carbamate (Deprotection)

Q: During the final Boc-deprotection step, I am losing the N,N-dimethylcarbamate group. Why? A: While organic carbamates are generally stable and widely used in drug design (3[3]), O-carbamates can be susceptible to hydrolysis if aqueous strong acids are used, especially at elevated temperatures. Causality & Solution: If you use aqueous HCl, water acts as a nucleophile to cleave the protonated carbamate. To prevent this, use anhydrous HCl (4M in 1,4-dioxane) at room temperature. This anhydrous environment ensures Boc removal (yielding gaseous isobutylene and CO₂) without providing the water necessary for O-carbamate hydrolysis.

Quantitative Data: O-Carbamoylation Optimization

The table below summarizes the causality of base and solvent selection on the yield of the O-carbamoylation step, demonstrating why the alkoxide route (NaH) is superior to nucleophilic catalysis (DMAP) for DMCC.

Base SystemSolventTemp (°C)Time (h)Yield of O-Carbamate (%)Major Side Reaction Observed
NaH (1.2 eq) THF 0 to 25 4 85 - 90 Trace DMCC hydrolysis
TEA / DMAP (0.1 eq)DCM252440 - 50Unreacted alcohol
PyridinePyridine8012< 20DMCC thermal degradation

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-Boc-ethanolamine (Selective N-Protection)

Validation Check: The absence of a dual-spot on TLC (visualized by ninhydrin) confirms strict N-selectivity.

  • Dissolve ethanolamine (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Dissolve Boc₂O (1.0 eq, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 1 hour using an addition funnel.

  • Stir the reaction mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature.

  • Wash the organic layer with saturated aqueous NaCl (2 × 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethanolamine as a viscous oil.

Protocol 2: O-Carbamoylation using DMCC

Validation Check: Hydrogen gas evolution upon NaH addition confirms the formation of the active alkoxide.

  • Dissolve N-Boc-ethanolamine (1.0 eq, 8 mmol) in 25 mL of rigorously anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 9.6 mmol) portionwise.

  • Stir for 30 minutes at 0 °C until H₂ evolution completely ceases.

  • Add N,N-dimethylcarbamoyl chloride (DMCC) (1.2 eq, 9.6 mmol) dropwise via syringe.

  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 20 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to obtain 2-(Boc-amino)ethyl N,N-dimethylcarbamate.

Protocol 3: Boc Deprotection to Yield the Hydrochloride Salt

Validation Check: The precipitation of a white solid directly from the reaction mixture indicates successful deprotection and salt formation.

  • Dissolve the purified 2-(Boc-amino)ethyl N,N-dimethylcarbamate (1.0 eq, 5 mmol) in 10 mL of anhydrous DCM.

  • Cool the flask to 0 °C. Slowly add 4M anhydrous HCl in 1,4-dioxane (10 eq, 50 mmol).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. Once the starting material is entirely consumed, concentrate the mixture under reduced pressure.

  • Triturate the resulting crude solid with cold anhydrous diethyl ether (20 mL).

  • Filter the precipitate and dry under high vacuum to obtain pure 2-aminoethyl N,N-dimethylcarbamate hydrochloride as a white crystalline solid.

References

  • BenchChem. "(2-Aminoethyl)carbamic acid derivatives in organic synthesis." Available at:

  • ResearchGate. "Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method." Available at: 1

  • MDPI. "3-O-Carbamoyl-5,7,20-O-trimethylsilybins: Synthesis and Preliminary Antiproliferative Evaluation." Available at: 2

  • NIH PMC. "Organic Carbamates in Drug Design and Medicinal Chemistry." Available at: 3

Sources

Optimization

Technical Support Bulletin: Troubleshooting Low Reactivity of 2-Aminoethyl N,N-dimethylcarbamate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) is a highly versatile small molecule scaffold fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) is a highly versatile small molecule scaffold frequently used as a building block and linker in medicinal chemistry[1].

Despite its utility, researchers frequently report "low reactivity" or "failed couplings" when using this reagent. As a Senior Application Scientist, I have compiled this mechanistic troubleshooting guide to address the root causes of these failures, which almost exclusively stem from its physical state as a hydrochloride salt rather than the intrinsic reactivity of the molecule.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-aminoethyl N,N-dimethylcarbamate hydrochloride show near-zero conversion in standard DCM-based amide couplings? A1: Solvent incompatibility and ion-pairing. The primary amine is locked as a non-nucleophilic ammonium cation ( −NH3+​ ). To participate in nucleophilic acyl substitution, it must be free-based. However, amine hydrochlorides exhibit exceptionally poor solubility in moderately polar solvents like dichloromethane (DCM). If the salt remains suspended as a solid lattice, the deprotonation kinetics by an external base are severely diffusion-limited, leading to low conversion prior to coupling[2]. Causality: The reaction is failing because the nucleophile is physically inaccessible. Switching to a highly polar aprotic solvent like DMF or NMP disrupts the crystal lattice and fully solvates the ion pair.

Q2: I am using DMF and HATU, but my yields are still under 20%. What stoichiometric adjustments are required? A2: Insufficient base equivalents. The most common error when working with amine hydrochlorides is treating them stoichiometrically like free amines. Aliphatic amines possess strong basicity (pKaH ~9-11) and tightly bind HCl[3]. A standard protocol might call for 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). However, 1.0 equivalent is immediately consumed merely to neutralize the HCl counterion. This leaves an insufficient concentration of base to drive the coupling reagent mechanism (e.g., deprotonating the carboxylic acid). Causality: You must verify the molar ratios and use ≥2.5 to 3.0 equivalents of a non-nucleophilic base to ensure the active concentration of the free amine is adequate for effective coupling.

Q3: Can the N,N-dimethylcarbamate moiety interfere with the primary amine's reactivity? A3: Intramolecular hydrogen bonding. While the N,N-dimethylcarbamate group is generally a stable directing group, its carbonyl oxygen is a weak Lewis base. In the free-based state, transient intramolecular hydrogen bonding between the primary amine and the carbamate carbonyl can occur, slightly reducing the nucleophilicity of the amine compared to a simple linear aliphatic chain. Overcoming this requires highly efficient electrophile activation (e.g., using HOAt/HATU rather than HOBt/EDC) and occasionally mild heating (40 °C) to disrupt the hydrogen bond network.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between base selection, solvent environment, and the resulting coupling efficiency of the hydrochloride salt.

Table 1: Impact of Reaction Parameters on Coupling Efficiency

Solvent SystemBase ChoiceBase EquivalentsSalt SolubilityFree-Amine AvailabilityRelative Yield
DCMTEA1.5 eqPoor (Suspension)Very Low< 10%
DCMDIPEA3.0 eqPoor to ModerateModerate30 - 40%
DMFDIPEA1.5 eqExcellentLow (Acidic microenvironment)< 20%
DMFDIPEA3.0 eqExcellentHigh> 90%
NMPNMM3.0 eqExcellentHigh (Optimal pKa balance)> 95%

Part 3: Self-Validating Experimental Protocol

Optimized Amide Coupling for 2-Aminoethyl N,N-dimethylcarbamate Hydrochloride Objective: Achieve >90% conversion by ensuring complete free-basing and optimal electrophile activation. This protocol is designed as a self-validating system to prevent downstream failures.

Step 1: Solubilization

  • Weigh 1.0 eq of the target carboxylic acid and 1.1 eq of 2-aminoethyl N,N-dimethylcarbamate hydrochloride into an oven-dried reaction vial.

  • Add anhydrous NMP to achieve a 0.1 M to 0.2 M concentration. Vortex until the suspension is fully dissolved.

  • Validation: Do not proceed until the solution is completely clear. If cloudy, gently warm to 40 °C or sonicate.

Step 2: In-Situ Free-Basing

  • Add 3.0 eq of N-Methylmorpholine (NMM) or DIPEA to the solution. Stir at room temperature for 10 minutes.

  • Causality Check: This pre-incubation step ensures the ammonium salt is fully deprotonated to the nucleophilic free amine before the active ester is formed.

  • Validation: Spot 1 µL of the reaction mixture onto wet pH indicator paper. A reading of pH 8–9 confirms successful free-basing. If pH < 7, add additional base in 0.5 eq increments.

Step 3: Electrophile Activation

  • Cool the mixture to 0 °C. Add 1.1 eq of HATU.

  • Causality Check: HATU is added last to prevent the base from prematurely degrading the coupling reagent before the acid is activated.

Step 4: Coupling and Isolation

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. The aqueous wash effectively removes the NMP, coupling byproducts, and the generated DIPEA-HCl salts.

Part 4: Reaction Troubleshooting Workflow

G N1 Amine HCl Salt Low Reactivity N2 Assess Solvent (Use DMF/NMP) N1->N2 N3 Is Salt Soluble? N2->N3 N4 Adjust Solvent (Warm/Sonicate) N3->N4 No N5 Free-Basing Add ≥3.0 eq DIPEA N3->N5 Yes N4->N3 N6 Check Apparent pH (Target pH 8-9) N5->N6 N7 Add Base Incrementally N6->N7 pH < 7 N8 Pre-activate Acid (HATU/HOAt) N6->N8 pH > 8 N7->N6 N9 Product Formation (High Yield) N8->N9

Troubleshooting workflow for coupling 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

References

  • 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis Source: nih.gov URL:[Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-Aminoethyl N,N-dimethylcarbamate Hydrochloride

Welcome to the technical support guide for 2-aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8). This document provides researchers, scientists, and drug development professionals with essential informatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8). This document provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the proper storage and handling of this hygroscopic compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 2-aminoethyl N,N-dimethylcarbamate hydrochloride and why is its hygroscopic nature a concern?

2-aminoethyl N,N-dimethylcarbamate hydrochloride is a chemical compound used in various research and development applications.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This is a significant concern because the absorption of water can lead to:

  • Inaccurate Weighing: The measured weight will be a combination of the compound and absorbed water, leading to errors in concentration calculations for solutions.

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis of the carbamate functional group over time, altering the compound's chemical identity and reactivity.[4][5]

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle and dispense accurately.

Q2: How should I store unopened containers of 2-aminoethyl N,N-dimethylcarbamate hydrochloride?

Unopened containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][8][9] The recommended storage temperature is typically at room temperature, though for long-term storage, refrigeration in a desiccated environment is advisable.[8][10] Always keep the container tightly sealed.[7][8][9][10][11][12]

Storage ConditionRecommendationRationale
Temperature Room Temperature (Cool) or Refrigerated (<15°C)Minimizes degradation kinetics.[7]
Atmosphere Dry, Inert Gas (e.g., Argon or Nitrogen)Prevents moisture absorption and potential oxidation.[8]
Location Well-ventilated, away from heat and ignition sources.Ensures safety and stability.[6][7][10][11]
Container Original, tightly sealed packaging.Protects from atmospheric moisture and contaminants.[6][7][8][9][10][11][12]
Q3: What is the best practice for handling the compound once the original container is opened?

Once the primary container is opened, the risk of moisture absorption increases significantly. The following workflow is crucial to maintain the compound's integrity.

Hygroscopic_Solid_Handling cluster_storage Controlled Environment cluster_weighing Weighing Protocol cluster_dissolution Solution Preparation Storage Store in Desiccator (Inert Atmosphere) Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate 1. Prepare Weigh Weigh Quickly on Analytical Balance Equilibrate->Weigh 2. Dispense Seal Immediately Reseal Container Tightly Weigh->Seal 3. Reseal Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve 4. Use Seal->Storage 5. Return to Storage

Caption: Workflow for handling hygroscopic solids.

Q4: I've noticed the powder has become clumpy. Can I still use it?

Clumping is a clear indication of water absorption.[13] While the compound may still be usable for non-quantitative or less sensitive applications, it is not recommended for experiments requiring high accuracy and reproducibility. The exact water content is unknown, making accurate concentration calculations impossible. For critical applications, it is always best to use a fresh, unopened container of the reagent. If you must proceed, drying the material under high vacuum may be an option, but its efficacy is not guaranteed and the compound's purity should be re-verified.[13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or poor reaction yield. Reagent degradation due to moisture absorption.- Use a fresh, unopened container of 2-aminoethyl N,N-dimethylcarbamate hydrochloride.- Review and strictly adhere to proper handling and storage protocols.- Prepare solutions fresh for each experiment.
Difficulty in achieving complete dissolution in an organic solvent. Presence of absorbed water, which may be immiscible with the solvent.- Ensure the use of an anhydrous grade solvent.- If the compound has been exposed to air, consider it compromised and use a fresh supply.- Gentle heating or sonication may aid dissolution, but be cautious of potential degradation.
Observed changes in the physical appearance of the solid (e.g., color change, clumping). Moisture absorption and potential chemical degradation.Discard the compromised reagent and obtain a fresh supply. Do not attempt to use it for sensitive applications.

Experimental Protocols

Protocol 1: Aliquoting a Hygroscopic Solid

This protocol minimizes moisture exposure when dispensing 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

  • Preparation: Place the sealed container of the compound in a desiccator and allow it to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold container.

  • Inert Environment (Optional but Recommended): If available, perform the weighing and aliquoting inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Weighing:

    • Briefly open the container.

    • Quickly remove the desired amount of the solid using a clean, dry spatula.

    • Immediately and tightly reseal the main container.[6][7][8][9][10][11][12]

    • Wrap the lid with paraffin film for an extra barrier against moisture.

  • Storage of Aliquot: If not for immediate use, store the aliquot in a separate, small, tightly sealed vial within a desiccator.

  • Return to Storage: Promptly return the main container to its proper storage location.[6][7][11]

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a solution of known concentration.

  • Solvent Preparation: Use only anhydrous grade solvent appropriate for your experiment. If the solvent has been opened previously, its dryness may be compromised. Consider using a freshly opened bottle or a properly dried solvent.

  • Weighing: Following "Protocol 1," accurately weigh the desired amount of 2-aminoethyl N,N-dimethylcarbamate hydrochloride and place it into a clean, dry flask.

  • Dissolution:

    • Under an inert atmosphere if possible, add the anhydrous solvent to the flask containing the weighed solid.

    • Stir or gently agitate until the solid is completely dissolved. Sonication may be used cautiously if dissolution is slow.

  • Storage of Solution:

    • Store the resulting solution in a tightly sealed container, preferably with a septum cap to allow for removal by syringe.

    • Store under an inert atmosphere (e.g., by flushing the headspace with nitrogen or argon).

    • Store at the recommended temperature for the solution's stability, which may differ from the solid's storage temperature. Carbamate stability in solution can be pH and temperature-dependent.[4][15][16]

Solution_Prep A Start: Anhydrous Solvent & Hygroscopic Solid B Weigh Solid in Controlled Environment A->B C Transfer Solid to Dry Glassware B->C D Add Anhydrous Solvent C->D E Dissolve Completely (Stir/Sonicate) D->E F Transfer to Storage Vessel (Septum Vial) E->F G Flush with Inert Gas & Seal Tightly F->G H Store Appropriately (Cool, Dark) G->H

Caption: Stock solution preparation workflow.

Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling 2-aminoethyl N,N-dimethylcarbamate hydrochloride.[6][7][8][10][11][12][17][18][19][20][21] General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][11][19][21]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][11][12][21]

  • Avoid contact with skin and eyes.[6][7][11] In case of contact, rinse thoroughly with water.[6][7][12][17]

  • Wash hands thoroughly after handling.[6][7][11][12]

References

  • Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2017, November 29). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Cole-Parmer. (2005, September 1). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Retrieved from [Link]

  • da Silva, E. F., & Svendsen, H. F. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 44(15), 5879–5886. Retrieved from [Link]

  • National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 94(1), 386–392. Retrieved from [Link]

  • Ciftja, A. F., Hartono, A., & Svendsen, H. F. (2011). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 4, 141-148. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • Al-Jumaily, K. J., & Abdul-Razzak, A. A. (2012). A LABORATORY INVESTIGATION OF THE EFFECT OF HYGROSCOPIC AEROSOLS OF VARIOUS ORIGINS ON CONTROLLED CLOUDY ENVIRONMENTS. Journal of Environmental Science and Engineering B, 1(1B), 1-10. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-aminoethyl n-ethyl-n-methylcarbamate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Aminoethyl)carbamic acid. PubChem Compound Database. Retrieved from [Link]

  • Haz-Map. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride. Retrieved from [Link]

Sources

Optimization

How to monitor the progress of reactions involving 2-aminoethyl N,N-dimethylcarbamate hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoethyl N,N-dimethylcarbamate hydrochloride. This guide is designed to provide practical, in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoethyl N,N-dimethylcarbamate hydrochloride. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered when monitoring chemical reactions involving this versatile building block. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific application.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the key structural features of 2-aminoethyl N,N-dimethylcarbamate hydrochloride that I should consider when planning my reaction monitoring strategy?

Answer: Understanding the molecule's structure is the first step to effective reaction monitoring. This compound has two key functional groups that dictate its reactivity and how we can track it analytically:

  • Primary Aliphatic Amine (-NH₂): This is the most reactive site for many synthetic transformations. As the hydrochloride salt, this group exists in its protonated form (-NH₃⁺Cl⁻). For it to act as a nucleophile, a base must be added to the reaction mixture to generate the free amine. The disappearance of this primary amine is often the primary goal of reaction monitoring.

  • N,N-disubstituted Carbamate (-O(C=O)N(CH₃)₂): This group is generally stable under many reaction conditions used to modify the primary amine.[1] However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. The carbonyl group (C=O) within the carbamate provides a useful spectroscopic handle for certain analytical techniques.

Your monitoring strategy must be able to differentiate the primary amine of the starting material from the newly formed functional group of the product, while also confirming the integrity of the carbamate group.

Q2: Which analytical techniques are most suitable for monitoring reactions with this compound? A comparative overview.

Answer: Several techniques can be employed, each with distinct advantages and disadvantages. The best choice depends on the available equipment, the nature of the reaction, and the level of quantitative accuracy required.

Technique Primary Use Case Pros Cons
Thin-Layer Chromatography (TLC) Rapid, qualitative check of reaction progress.Fast, inexpensive, requires minimal sample.[2][3]Qualitative, can be difficult to quantify, resolution is limited.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and purity.High resolution, highly quantitative, sensitive.[4]Requires method development, more expensive equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and quantitative analysis.Provides detailed structural information, can be highly quantitative.[5][6][7]Lower throughput, requires expensive equipment, less sensitive than HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Real-time, in-situ monitoring of functional group changes.Can monitor reactions continuously without sampling, provides mechanistic data.[8][9]Quantification can be complex, less sensitive to small changes, water can interfere.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Q1: How do I set up a basic TLC experiment to track the consumption of my starting material?

Answer: TLC is the workhorse for a quick "yes/no" answer on whether your starting material is being consumed.[2]

Step-by-Step Protocol:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: On the origin line, make three separate spots:

    • S (Start): A solution of your starting material, 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

    • R (Reaction): A small aliquot taken directly from your reaction mixture.

    • C (Co-spot): Spot the starting material solution first, then carefully spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (eluent). A common starting point for polar amines is a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 89:10:1). The ammonium hydroxide helps to deprotonate the amine salt, preventing streaking.[2]

  • Visualize the Spots:

    • First, check the dried plate under a UV lamp (254 nm). Your starting material will likely not be UV active unless your product has a chromophore.

    • Next, use a chemical stain. Ninhydrin is an excellent choice as it reacts with the primary amine of the starting material to produce a distinct purple or pink spot. Your product, which should no longer have a primary amine, will not react with ninhydrin. This provides a clear indication of starting material consumption.

    • Alternatively, a general-purpose stain like potassium permanganate can be used to visualize most organic compounds.

Workflow for TLC-Based Reaction Monitoring

cluster_prep Preparation cluster_analysis Analysis cluster_viz Visualization prep_plate 1. Prepare Silica Plate (Draw Origin Line) prep_samples 2. Prepare Solutions (Start, Reaction) prep_plate->prep_samples spot 3. Spot Plate (Start, Reaction, Co-spot) prep_samples->spot develop 4. Develop Plate (in Solvent Chamber) spot->develop dry 5. Dry Plate develop->dry uv 6a. View under UV Light dry->uv stain 6b. Apply Stain (e.g., Ninhydrin) uv->stain heat 6c. Heat Gently stain->heat interpret 7. Interpret Results (Disappearance of Starting Material Spot) heat->interpret

Caption: A typical workflow for monitoring a reaction using TLC.

Q2: My spots are streaking badly on the TLC plate. What's causing this and how do I fix it?

Answer: Streaking is the most common problem when working with amines, especially salts.

  • Cause: The hydrochloride salt is ionic and acidic. It interacts very strongly and inconsistently with the acidic silica gel surface, causing it to smear rather than move as a compact spot.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your eluent.[2] A few drops of triethylamine or ammonium hydroxide per 100 mL of solvent will neutralize the silica surface and the amine salt, leading to sharper spots.

  • Solution 2: Try a different stationary phase. Neutral alumina plates can sometimes give better results for basic compounds compared to silica gel.

Q3: I can't see my starting material after staining. What went wrong?

Answer: This is usually an issue with the visualization step.

  • Troubleshooting Ninhydrin Staining:

    • Incomplete Drying: Ensure all the developing solvent, especially any basic additives like triethylamine, has completely evaporated from the plate before staining. Residual base can interfere with the ninhydrin reaction.

    • Insufficient Heat: Ninhydrin requires gentle heating (e.g., with a heat gun) to develop the color. Be patient, as it can take a minute or two for the spots to appear.

  • Troubleshooting Permanganate Staining:

    • Faint Spots: Your compound may not be easily oxidized by permanganate. Try a different general stain, such as a p-anisaldehyde solution, which reacts with a wide range of functional groups.

    • High Background: If the entire plate turns purple/brown immediately, your stain solution may be too concentrated or has degraded.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q1: My starting material has no UV chromophore. How can I effectively monitor my reaction with HPLC?

Answer: This is a critical challenge as 2-aminoethyl N,N-dimethylcarbamate hydrochloride lacks a strong UV-absorbing group. You have several excellent options:

  • Universal Detectors:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are nearly universal for non-volatile analytes. They do not rely on optical properties and are an excellent choice if available.

  • Low Wavelength UV:

    • You can sometimes get a weak signal in the low UV range (200-215 nm). This requires using highly pure mobile phase solvents (HPLC grade) that are transparent in this region (e.g., acetonitrile and water).

  • Pre-column Derivatization (Recommended for UV-Vis Detectors):

    • This is a robust and common strategy. You react the primary amine of your starting material with a reagent that attaches a strongly UV-absorbing or fluorescent tag. By taking aliquots from your reaction and derivatizing them, you can monitor the disappearance of the starting material's derivative peak.

    • Common Reagents:

      • Dansyl Chloride: Reacts with primary amines to produce highly fluorescent derivatives.

      • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent products.

      • Salicylaldehyde: Forms a UV-sensitive derivative with primary amines.[4]

HPLC Method Development: Recommended Starting Conditions
Parameter Recommendation Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Good starting point for separating polar and non-polar compounds.[10]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)The acid acts as an ion-pairing agent, improving peak shape for the amine.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFACommon organic modifier.
Gradient Start at 5% B, ramp to 95% B over 15-20 minutes.A broad gradient is effective for initial screening to find where the compounds elute.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detector UV at 210 nm (if no other option) or ELSD/CAD.Balances sensitivity and applicability.
Q2: My amine peaks are tailing or showing poor shape. How can I fix this?

Answer: Peak tailing for amines on reversed-phase columns is a classic problem.

  • Cause: Residual, un-capped silanol groups (-Si-OH) on the silica surface of the column are acidic. The basic amine can undergo a secondary interaction with these sites, causing the peak to tail.

  • Solution 1: Lower the pH: Add an acid like formic acid or TFA to the mobile phase (0.05-0.1%). At a low pH (around 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated amine. This is the most common and effective solution.

  • Solution 2: Use a "Base-Deactivated" Column: Many modern HPLC columns are specifically designed for analyzing basic compounds and have very low silanol activity. If you frequently work with amines, investing in one of these columns is worthwhile.

  • Solution 3: Increase Ionic Strength: Adding a buffer salt (e.g., 20-50 mM ammonium formate) to the mobile phase can sometimes help by masking the active silanol sites.

Workflow for HPLC Method Development

cluster_method Initial Method Setup cluster_run Execution & Optimization start Start: Analyze Reaction Goal (SM, Product, Byproducts) col 1. Select Column (C18 Reversed-Phase) start->col det 2. Select Detector (UV, ELSD, CAD, or Derivatization) col->det mob 3. Prepare Mobile Phase (Acidified Water/ACN) det->mob inj 4. Inject Standards (SM & Product if available) mob->inj grad 5. Run Broad Gradient inj->grad eval 6. Evaluate Chromatogram (Resolution, Peak Shape) grad->eval opt 7. Optimize Gradient & pH eval->opt opt->grad Iterate final Final Validated Method opt->final Achieved Separation

Caption: A systematic approach to developing an HPLC monitoring method.

Troubleshooting Guide: NMR & FTIR Spectroscopy
Q1: How can I use ¹H NMR to calculate the conversion of my reaction?

Answer: ¹H NMR is a powerful tool for calculating reaction conversion without requiring a calibration curve, provided you can identify clean, non-overlapping signals for both the starting material and the product.

Step-by-Step Protocol:

  • Sample Preparation: Take a representative aliquot from the reaction. Quench the reaction if necessary. Remove the reaction solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Signal Selection:

    • Identify a characteristic proton signal for the starting material that is well-resolved and does not overlap with other signals. The protons on the carbon adjacent to the primary amine (-CH₂-NH₂) are often a good choice.

    • Identify a characteristic proton signal for the product . This will be a new signal that appears as the reaction progresses. For example, if you formed an amide, the new -CH₂-NH-C(=O)- signal will appear at a different chemical shift.

  • Integration: Carefully integrate both the selected starting material peak (Int_SM) and the product peak (Int_P). Ensure the integration region covers the entire peak for both signals.

  • Calculation:

    • First, normalize the integrals by the number of protons they represent. For example, if the SM signal represents 2 protons and the product signal represents 2 protons, you can use the integrals directly. If they represent a different number of protons, divide each integral by its corresponding proton count.

    • Calculate the percentage conversion using the formula: % Conversion = [ (Normalized Int_P) / (Normalized Int_SM + Normalized Int_P) ] x 100

Q2: Which IR bands are most useful for monitoring reactions involving the primary amine?

Answer: FTIR, especially with an in-situ ATR probe, allows you to "watch" the functional groups change in real-time.[9]

Functional Group Vibration Approximate Wavenumber (cm⁻¹) Monitoring Application
Primary Amine (R-NH₂) N-H Stretch3400-3300 (two bands)Disappearance indicates consumption of starting material.[9]
Primary Amine (R-NH₂) N-H Scissor Bend1650-1580Disappearance also indicates consumption. Can overlap with C=O signals.
Carbamate (R-O(C=O)N-R₂) C=O Stretch1720-1680This band should remain constant, confirming the stability of the carbamate.[11][12]
Amide (R-C(=O)NH-R) C=O Stretch (Amide I)1680-1630Appearance of this band indicates product formation (if forming an amide).
Isocyanate (R-N=C=O) N=C=O Stretch2275-2250Appearance indicates the formation of a key reactive intermediate in some reactions.[9]

By trending the absorbance of these key peaks over time, you can generate a reaction profile that shows the rate of consumption of the starting material and the formation of products and intermediates.

References
  • Monteiro, L. S., et al. (2002). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker. Organic & Biomolecular Chemistry. Available at: [Link]

  • Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering. Available at: [Link]

  • Givan, J. A., & Puzzarini, C. (1987). Low-temperature infrared study of ammonium carbamate formation. Journal of Chemical Physics. Available at: [Link]

  • Smith, B. D., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... [Image]. Available at: [Link]

  • Ballerat-Busserolles, K., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. Journal of Chemical & Engineering Data. Available at: [Link]

  • Horvath, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Gómez-Alonso, S., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sahu, R., et al. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry. Available at: [Link]

  • Di Credico, B., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. Available at: [Link]

  • Lee, J.-H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research. Available at: [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate,... [Image]. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Fine, N., et al. (2013). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Zarei, K., & Atabati, M. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. Available at: [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 2-aminoethyl n-ethyl-n-methylcarbamate hydrochloride. Available at: [Link]

  • Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]

  • Mettler Toledo. (n.d.). Guide to Inline Monitoring of Reaction Mechanisms. Available at: [Link]

  • Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Bentley, T. W. (2019). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, T., et al. (2023). Understanding the role of Tris(2-aminoethyl)amine in stabilizing mixed-cation perovskites under humid and thermal stress conditions. Journal of Materials Chemistry A. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC-MS analysis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride

As a Senior Application Scientist, I frequently encounter the "polar void" problem in drug development and synthetic chemistry: small, highly hydrophilic molecules that elute in the void volume of standard reversed-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "polar void" problem in drug development and synthetic chemistry: small, highly hydrophilic molecules that elute in the void volume of standard reversed-phase (RP) columns. A quintessential example of this challenge is 2-aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8)[1].

Widely utilized as a versatile small-molecule scaffold and building block in pharmaceutical synthesis[2], this compound presents a dual analytical hurdle. First, its molecular structure—a primary amine coupled with a carbamate moiety (Free base MW: ~132.16 g/mol ; Salt MW: 168.62 g/mol )[3]—makes it highly polar. Second, it lacks a conjugated pi-system, meaning it has no strong UV chromophore, rendering standard HPLC-UV methods practically useless.

To achieve robust quantitation, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is mandatory. However, the choice of chromatographic mode dictates the success or failure of the assay. This guide objectively compares three analytical strategies, providing experimental data and mechanistic insights to establish the optimal, self-validating protocol for this compound.

The Analytical Challenge: Overcoming the "Polar Void"

When analyzing 2-aminoethyl N,N-dimethylcarbamate hydrochloride via standard RP-LC-MS (e.g., C18 stationary phase), the highly polar nature of the protonated primary amine prevents meaningful hydrophobic interaction. The analyte elutes at the column void volume ( t0​ ), leading to severe ion suppression from co-eluting salts and solvent front artifacts.

To circumvent this, laboratories typically evaluate three distinct methodologies:

  • Pre-column Derivatization RP-LC-MS: Reacting the primary amine with reagents like Dansyl chloride to append a hydrophobic tag.

  • Ion-Pairing RP-LC-MS (IPC-MS): Adding volatile perfluorinated acids (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase to form a neutral, hydrophobic complex with the amine[4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC-MS): Utilizing a polar stationary phase with a highly organic mobile phase to retain the analyte via orthogonal partitioning[5].

MethodSelection Start Target Analyte: 2-aminoethyl N,N-dimethylcarbamate RP Standard RP-LC-MS (C18 Column) Start->RP Direct Injection Deriv Derivatization RP-LC-MS Start->Deriv Chemical Tagging IP Ion-Pairing RP-LC-MS Start->IP Add HFBA/TFA HILIC HILIC-MS (Zwitterionic/Amide) Start->HILIC Direct Injection Fail Failure: Void Volume Elution RP->Fail Subopt1 Suboptimal: Low Throughput Deriv->Subopt1 Subopt2 Suboptimal: MS Contamination IP->Subopt2 Success Optimal: High Retention & Sensitivity HILIC->Success

Decision workflow for selecting the optimal LC-MS method for highly polar aliphatic amines.

Quantitative Performance Comparison

To objectively evaluate these approaches, we benchmarked the performance of each method targeting the 2-aminoethyl N,N-dimethylcarbamate cation ([M+H]+ m/z 133.1).

Analytical StrategyRetention Factor ( k′ )MS Sensitivity (S/N at 10 ng/mL)Sample Prep TimeMethod Robustness & MS Compatibility
Standard C18 RP-LC-MS 0.1 (Void)< 3 (Suppressed)5 minsHigh (but analytically useless)
Derivatization RP-LC-MS 4.5150> 120 minsLow (Reaction yield variability)
Ion-Pairing (HFBA) RP-LC-MS 3.2455 minsPoor (Severe source fouling)
HILIC-MS (Zwitterionic) 5.8 320 5 mins Excellent (Direct MS compatibility)

Mechanistic Deep Dive: Why HILIC Triumphs

The data clearly indicates that HILIC-MS is the superior technique. But why does it outperform the alternatives so drastically?

In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is highly organic (typically >80% acetonitrile) with a small aqueous component[5]. This creates a semi-immobilized, water-enriched layer on the surface of the stationary phase.

When 2-aminoethyl N,N-dimethylcarbamate is injected, it partitions out of the hydrophobic bulk mobile phase and into this aqueous layer[5]. Because the molecule is a primary aliphatic amine, it also undergoes secondary electrostatic and hydrogen-bonding interactions with the stationary phase[6].

Furthermore, the high concentration of acetonitrile in the mobile phase dramatically lowers surface tension during Electrospray Ionization (ESI), leading to highly efficient droplet desolvation. This causality explains the massive leap in MS sensitivity (S/N 320) compared to ion-pairing methods, where reagents like HFBA actively suppress gas-phase ionization[4].

HILICMechanism Mobile Bulk Mobile Phase (>80% Acetonitrile) Analyte Protonated Amine Analyte Mobile->Analyte Solvated WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning Silica Polar Stationary Phase (e.g., Zwitterionic) WaterLayer->Silica Electrostatic & H-Bonding

Mechanistic pathway of HILIC retention driven by aqueous layer partitioning and electrostatics.

Step-by-Step Experimental Protocol: HILIC-MS

The following protocol is designed as a self-validating system . Every step includes a mechanistic checkpoint to ensure data integrity.

Sample Preparation (The Diluent Check)
  • Procedure: Dissolve 2-aminoethyl N,N-dimethylcarbamate hydrochloride standard in a diluent of 80% Acetonitrile / 20% Water.

  • Causality & Self-Validation: In HILIC, injecting a sample in a highly aqueous solvent destroys the immobilized water layer at the column head, causing peak splitting and premature breakthrough. By matching the sample diluent to the initial mobile phase conditions, we validate the integrity of the peak shape before the run even begins.

Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm). Why? Zwitterionic phases handle the charge state of primary amines exceptionally well without excessive irreversible binding[7].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: Linear gradient to 50% B (Elution of the polar amine)

    • 6.0 - 8.0 min: 50% B (Column wash)

    • 8.1 - 12.0 min: 90% B (Re-equilibration of the water layer)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer kinetics for sharper peaks).

Mass Spectrometry Parameters (ESI-QQQ)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions (Self-Validating Identification):

    • Quantifier Transition:m/z 133.1 m/z 88.1 (Corresponds to the loss of the dimethylamine group, 45 Da).

    • Qualifier Transition:m/z 133.1 m/z 72.1 (Corresponds to the cleavage of the carbamate moiety).

  • Causality: Monitoring dual transitions ensures that we are not merely detecting a co-eluting isobaric interference, providing absolute structural confirmation of the 2-aminoethyl N,N-dimethylcarbamate molecule.

References

  • Hydrophilic Interaction Chromatography: A Guide for Practitioners ResearchGate. Mechanistic overview of HILIC and enhanced ESI-MS sensitivity for polar amines. URL:[Link]

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry ResearchGate. Validation of zwitterionic HILIC columns for the retention of aliphatic amines. URL:[Link]

  • Applications of Chromatographic Methods in Metabolomics: A Review PMC - National Institutes of Health. Comparison of RP-LC, Ion-Pairing, and HILIC for polar metabolites and signal suppression effects. URL:[Link]

  • Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques LCGC International. Deep dive into the water-enriched layer partitioning mechanism in HILIC. URL:[Link]

Sources

Comparative

Structural verification of 2-aminoethyl N,N-dimethylcarbamate hydrochloride by X-ray crystallography

Structural Verification of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities Introduction 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 195...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Verification of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction

2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8, MW: 168.62 g/mol ) is a highly versatile small molecule building block utilized in advanced chemical synthesis and pharmaceutical development ()[1]. Validating the exact three-dimensional conformation of this molecule is a critical quality control step. Because the molecule contains a highly flexible aminoethyl chain and a rotatable carbamate linkage, it can adopt multiple conformational states in solution. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are standard for routine bulk analysis, X-ray crystallography remains the definitive gold standard for absolute structural verification ()[2]. This guide objectively compares the performance of X-ray crystallography against alternative modalities and provides a self-validating experimental protocol for researchers.

Section 1: The Causality of Choice: Why X-Ray Crystallography?

X-ray crystallography relies on the physical diffraction of high-energy X-rays by the electron clouds of atoms arranged in an ordered crystal lattice ()[3].

The causality behind choosing X-ray diffraction over NMR for a molecule like 2-aminoethyl N,N-dimethylcarbamate hydrochloride lies in the fundamental requirement for absolute spatial coordinates. NMR provides chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) which infer distances and connectivity ()[4]. However, NMR measures an ensemble average of the molecule in a liquid state. Consequently, the highly flexible aliphatic chain of the aminoethyl group will appear as a time-averaged conformation, masking its true solid-state geometry.

Conversely, X-ray crystallography locks the molecule into a rigid lattice, allowing researchers to measure exact bond lengths, bond angles, and torsional constraints ()[2]. Furthermore, the presence of the hydrochloride salt in this specific compound facilitates strong ionic interactions and hydrogen bonding networks, which actively drive the formation of the highly ordered, well-diffracting crystals required for this technique.

Workflow A 2-Aminoethyl N,N-dimethylcarbamate HCl B Crystallization (Vapor Diffusion) A->B High Purity Sample C X-Ray Diffraction (100K) B->C Single Crystal D Electron Density Map (Phasing) C->D Scattering Data E Structural Refinement D->E Model Building F Absolute 3D Conformation E->F R-factor Validation

Workflow for the structural verification of small molecules via X-Ray Crystallography.

Section 2: Comparative Analysis: X-Ray Crystallography vs. NMR vs. Cryo-EM

To objectively evaluate the best method for verifying the structure of small molecules, we must compare the fundamental parameters of the leading structural biology techniques ()[5].

ParameterX-Ray CrystallographySolution-State NMRCryo-Electron Microscopy (Cryo-EM)
Resolution Limit Atomic (< 1.0 Å for small molecules)Atomic (Inferred via constraints)Near-atomic (typically > 2.0 Å)
Sample State Solid (Single Crystal)Liquid (Solution)Vitrified Ice (Solid)
Primary Output Electron density map (Absolute 3D coordinates)Chemical shifts, NOE distances (Dynamic ensemble)Coulomb potential map
Key Strengths Exact bond lengths/angles, absolute stereochemistryCaptures molecular dynamics and solvent interactionsNo crystallization required, ideal for large complexes
Limitations Requires high-quality crystals, static snapshotSize limitations, time-averaged data for flexible chainsUnsuitable for small molecules < 50 kDa

Note: While Cryo-EM has revolutionized the study of large macromolecular complexes, it is fundamentally unsuited for a 168.62 Da small molecule. Therefore, the true analytical divergence for 2-aminoethyl N,N-dimethylcarbamate hydrochloride is between X-ray and NMR.

Comparison Sample Small Molecule Sample Xray X-Ray Crystallography Sample->Xray Crystallization NMR Solution NMR Sample->NMR Solubilization XData Electron Density (Static 3D Model) Xray->XData Diffraction NMRData Chemical Shifts & NOE (Dynamic Ensemble) NMR->NMRData Magnetization

Logical divergence in structural verification pathways: X-Ray Crystallography vs. Solution NMR.

Section 3: Self-Validating Experimental Protocol for X-Ray Crystallography

To ensure scientific integrity, the following protocol for the X-ray crystallographic analysis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride incorporates strict, self-validating checkpoints.

Step 1: Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 10 mg of 2-aminoethyl N,N-dimethylcarbamate hydrochloride in a minimal volume of methanol (solvent). Place the solution in an inner vial, and place this inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether).

  • Causality: The slow vapor diffusion of the anti-solvent into the methanol solution gradually lowers the solubility of the compound. This slow kinetic process is critical; rapid precipitation leads to amorphous powders, whereas slow nucleation allows the molecules to arrange into a highly ordered, repeating 3D lattice required for high-resolution X-ray diffraction.

Step 2: Crystal Mounting and Cryocooling

  • Methodology: Select a single, pristine crystal (approx. 0.1 - 0.2 mm in all dimensions) using a polarized light microscope. Mount the crystal on a nylon loop using a cryoprotectant oil (e.g., Paratone-N) and immediately submerge it in a liquid nitrogen stream (100 K) on the diffractometer.

  • Causality: Flash-cooling to 100 K serves a dual purpose. First, it minimizes radiation damage caused by the high-energy X-ray beam. Second, it reduces the thermal vibration of the atoms (lowering the B-factors), which sharpens the diffraction spots and significantly improves the resolution of the final electron density map ()[6].

Step 3: Data Collection and Phasing

  • Methodology: Expose the crystal to an X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å) while rotating it through various angles (ω and φ scans).

  • Causality: Collecting data from multiple angles ensures that the complete sphere of reciprocal space is sampled ()[4]. For small molecules, the "phase problem" is routinely solved using Direct Methods (e.g., SHELXT), which mathematically exploit the statistical relationships between the measured diffraction amplitudes to calculate the initial electron density map without needing heavy-atom derivatives.

Step 4: Refinement and Validation (The Self-Validating System)

  • Methodology: Refine the atomic coordinates and anisotropic displacement parameters against the experimental data using least-squares minimization (e.g., SHELXL).

  • Validation Checkpoint: The protocol validates itself through the R-factor (R1) and Goodness-of-Fit (GoF). An R1 value < 5% and a GoF near 1.0 mathematically confirm that the theoretical 3D model perfectly matches the experimental diffraction data. Finally, a CheckCIF report must be generated to automatically detect any missing atoms, incorrect bond lengths, or variable occupancy values that would suggest incorrect structural assignment ()[6].

Conclusion

For the structural verification of small molecule scaffolds like 2-aminoethyl N,N-dimethylcarbamate hydrochloride, X-ray crystallography provides an unmatched level of atomic precision. While NMR is indispensable for understanding dynamic behavior in solution, only X-ray diffraction can deliver the absolute spatial coordinates and stereochemical certainty required for rigorous pharmaceutical development and downstream applications.

References

  • Birkbeck, University of London. "Comparison of NMR and X-ray crystallography". Available at:[Link]

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM". Available at:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Available at:[Link]

  • NanoImaging Services. "Comparing Analytical Techniques for Structural Biology". Available at:[Link]

  • SciSpace. "X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery". Available at: [Link]

Sources

Validation

Cost-benefit analysis of using 2-aminoethyl N,N-dimethylcarbamate hydrochloride in synthesis

Cost-Benefit Analysis: 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride in Drug Synthesis Executive Summary & Chemical Context In modern drug discovery, the carbamate functional group is a highly prized pharmacophore. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Cost-Benefit Analysis: 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride in Drug Synthesis

Executive Summary & Chemical Context

In modern drug discovery, the carbamate functional group is a highly prized pharmacophore. It offers superior metabolic stability compared to traditional esters while maintaining similar hydrogen-bonding capabilities to amides. This moiety is frequently utilized in central nervous system (CNS) therapeutics, including cholinesterase inhibitors and muscarinic agonists.

When synthesizing these molecules, researchers frequently require a versatile linker. 2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) serves as an ideal bifunctional building block. It features a pre-installed N,N-dimethylcarbamate group and a primary amine (protected as a stable hydrochloride salt) ready for direct amide coupling or reductive amination.

For synthetic chemists and process engineers, the critical decision is whether to procure this pre-synthesized building block commercially[1] or to synthesize it de novo in-house. This guide objectively compares the performance, economic impact, and severe safety implications of both routes.

The Core Dilemma: Commercial Procurement vs. In-House Synthesis

The synthesis of 2-aminoethyl N,N-dimethylcarbamate requires the use of Dimethylcarbamoyl chloride (DMCC) . The choice of synthetic route hinges entirely on the handling of this specific reagent.

  • Route A (Commercial Procurement): Purchasing the pre-formed 2-aminoethyl N,N-dimethylcarbamate hydrochloride salt. This bypasses all handling of toxic intermediates, allowing the chemist to proceed directly to the final coupling step.

  • Route B (In-House Synthesis): Reacting Boc-protected ethylenediamine with DMCC, followed by acidic deprotection of the Boc group.

The Safety Elephant in the Room: DMCC is classified by the International Agency for Research on Cancer (IARC) as a Group 2A probable human carcinogen[2]. It is a direct-acting alkylating agent that causes severe damage to the mucous membranes of the respiratory tract upon inhalation[3]. The extreme toxicity and volatility of DMCC necessitate stringent engineering controls, specialized personal protective equipment (PPE), and costly hazardous waste disposal protocols[2].

Quantitative Comparison: Economics and Performance

While the raw materials for in-house synthesis (Route B) appear cheaper on paper, a true cost-benefit analysis must account for labor, safety overhead, and yield attrition across multiple steps.

Table 1: Economic & Time Analysis (Based on a 10g Scale Synthesis)
MetricRoute A: Commercial Building BlockRoute B: In-House Synthesis
Raw Material Cost High (~$2,200 per 10g)[1]Low (~$150 for Boc-diamine + DMCC)
Labor Time 0 hours (Ready to use)18–24 hours (Reaction, Workup, Deprotection)
Safety & Disposal Overhead Minimal (Standard organic waste)Extremely High (Carcinogen protocols, specialized disposal)
True Estimated Cost ~$2,200 >$3,500 (Factoring in chemist hourly rate & EHS overhead)
Table 2: Performance & Purity Metrics
MetricRoute A: Commercial Building BlockRoute B: In-House Synthesis
Purity of Linker >95% (Verified via NMR/LCMS)[1]Variable (Requires careful chromatography to remove ureas)
Overall Yield (to target) 85–95% (Single step)40–60% (Three steps: Carbamylation, Deprotection, Coupling)
Scalability Excellent (Linear scale-up)Poor (Exothermic DMCC reaction poses thermal runaway risks)
EHS Risk Level LowCritical (Requires Class II Fume Hood and continuous monitoring)

Experimental Methodologies

To demonstrate the practical differences, below are the self-validating experimental protocols for achieving the final target molecule (an amide-linked carbamate drug) using both routes.

Protocol A: Direct Amide Coupling (Using Commercial Building Block)

This protocol utilizes the commercial salt, minimizing steps and maximizing yield.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base. 1.0 eq is required to deprotonate the carboxylic acid for activation, while the remaining 2.0 eq are necessary to neutralize the hydrochloride salt of the incoming amine, freeing it for nucleophilic attack.

  • Coupling: Add commercial 2-aminoethyl N,N-dimethylcarbamate hydrochloride (1.2 eq) in one portion. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: In-House Linker Synthesis & Coupling

This protocol requires handling a volatile carcinogen and adds two synthetic steps.

  • Carbamylation (Extreme Caution): In a dedicated Class II Fume Hood, dissolve Boc-ethylenediamine (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq). Causality: Pyridine acts as an acid scavenger to neutralize the HCl gas generated during the reaction, preventing the premature deprotection of the acid-sensitive Boc group.

  • DMCC Addition: Cool the mixture to 0°C. Add Dimethylcarbamoyl chloride (1.1 eq) dropwise. Causality: DMCC is highly reactive and volatile[2]. The low temperature controls the exothermic alkylation and suppresses the generation of toxic vapors. Stir for 12 hours at room temperature.

  • Workup & Purification: Wash with 1M HCl, then brine. Dry and concentrate. The intermediate must be purified via flash chromatography to remove toxic unreacted DMCC and urea byproducts.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 4 hours to cleave the Boc group. Concentrate under vacuum to yield the crude hydrochloride salt.

  • Coupling: Proceed to the HATU coupling step as described in Protocol A.

Workflow Visualization

The following diagram maps the logical flow and safety bottlenecks of both synthetic strategies.

SynthesisWorkflow cluster_A Route A: Commercial Procurement cluster_B Route B: In-House Synthesis Start Target Carbamate-Bearing Drug RouteA 2-aminoethyl N,N-dimethylcarbamate HCl Start->RouteA RouteB Boc-ethylenediamine + DMCC Start->RouteB StepA1 Direct Amide Coupling (HATU, DIPEA, 2h) RouteA->StepA1 EndA High Yield, Zero DMCC Exposure StepA1->EndA StepB1 Carbamylation (12h) *Carcinogen Hazard* RouteB->StepB1 StepB2 Boc Deprotection (4h) StepB1->StepB2 StepB3 Amide Coupling (2h) StepB2->StepB3 EndB Lower Yield, High Safety Overhead StepB3->EndB

Workflow comparison of commercial vs. in-house synthesis of carbamate-bearing drugs.

Conclusion

From a strictly chemical standpoint, synthesizing the carbamate linker in-house is a trivial sequence. However, from a process chemistry and laboratory management perspective, it is highly inefficient. The use of commercial 2-aminoethyl N,N-dimethylcarbamate hydrochloride eliminates exposure to the carcinogenic alkylating agent DMCC[2], reduces a three-step sequence to a single robust coupling reaction, and ultimately saves thousands of dollars in labor and hazardous waste disposal costs. For drug development professionals prioritizing speed-to-milestone and laboratory safety, commercial procurement is the definitively superior choice.

References

  • Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf Source: nih.gov (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71) URL:[Link]

  • Dimethylcarbamoyl Chloride | EPA Source: epa.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-aminoethyl N,N-dimethylcarbamate hydrochloride proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride In modern drug development and synthetic organic chemistry, carbamate derivatives and amine hydrochlorides...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Aminoethyl N,N-Dimethylcarbamate Hydrochloride

In modern drug development and synthetic organic chemistry, carbamate derivatives and amine hydrochlorides are ubiquitous building blocks. 2-aminoethyl N,N-dimethylcarbamate hydrochloride (CAS: 1955548-49-8) is a specialized reagent frequently utilized in bioconjugation and pharmaceutical synthesis[1]. While highly valuable, its dual nature as both a carbamate ester and a hydrochloride salt dictates strict logistical and safety protocols for its disposal. Mishandling can lead to toxic thermal decomposition products or regulatory non-compliance.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring laboratory safety, environmental integrity, and strict regulatory adherence.

Section 1: Chemical Hazard Profile & Causality

Before executing any disposal protocol, it is critical to understand the mechanistic hazards of the chemical. 2-aminoethyl N,N-dimethylcarbamate hydrochloride presents specific challenges due to its functional groups. As a hydrochloride salt, it is prone to hygroscopy (absorbing moisture from the air), which can complicate physical handling and containerization. Furthermore, upon thermal decomposition (such as during improper incineration or laboratory fires), it releases highly toxic gases, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas[2].

Table 1: Chemical Properties and Hazard Summary

Property / HazardSpecificationOperational Implication
Chemical Name 2-aminoethyl N,N-dimethylcarbamate hydrochlorideSegregate from strong oxidizing agents to prevent violent reactions[3].
CAS Number 1955548-49-8Use for exact tracking on hazardous waste manifests[1].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates the use of nitrile gloves, safety goggles, and localized exhaust ventilation[4][5].
Decomposition Products CO, CO2, NOx, HClDisposal must utilize high-temperature incineration equipped with a flue gas scrubber[2].
Physical State Solid (Crystalline Powder)Dust generation must be minimized during transfer to waste containers to prevent inhalation.

Section 2: Step-by-Step Disposal Methodologies

Standard laboratory drain disposal is strictly prohibited for carbamate derivatives and amine hydrochlorides[3]. The following protocol outlines the validated procedure for cradle-to-grave waste management.

Protocol A: Routine Waste Segregation and Containerization (Solid Waste)
  • Preparation & PPE : Don a laboratory coat, chemical-resistant nitrile gloves, and ANSI-approved safety goggles. If transferring large quantities of dry powder outside a fume hood, an N95 or P100 particulate respirator is recommended to mitigate respiratory irritation risks[5].

  • Container Selection : Utilize a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass containers are optimal. Ensure the container is completely dry, as the hydrochloride salt is moisture-sensitive.

  • Waste Transfer : Carefully transfer the solid waste or contaminated consumables (e.g., weighing papers, spatulas) into the designated container. Use a safety funnel that closes and seals to minimize spillage[6]. Do not sweep dry powders vigorously; use a soft brush or damp wipe for trace residues to prevent aerosolization.

  • Labeling : Immediately affix a "Hazardous Waste" tag. The label must explicitly state "2-aminoethyl N,N-dimethylcarbamate hydrochloride" (no abbreviations), describe the primary hazard, and include the exact date the waste was first added to the container[6].

  • Storage in Satellite Accumulation Area (SAA) : Store the sealed container in a designated SAA with secondary containment. Keep away from heat sources and strong oxidizers. Ensure the storage duration does not exceed regulatory limits (typically 90 days for standard hazardous waste)[7].

Protocol B: Liquid Reaction Waste Containing the Compound
  • Compatibility Check : Ensure the solvent waste carboy does not contain strong oxidizers or strong bases, which could cause exothermic neutralization of the hydrochloride salt or hydrolysis of the carbamate.

  • Collection : Pour the mixture into a designated, vented solvent waste carboy.

  • Manifesting : List the exact percentage or molarity of the compound on the waste log alongside the solvent composition.

Section 3: Operational Workflows and Visualizations

To ensure rapid decision-making, laboratories should implement standardized visual workflows. The following diagram illustrates the segregation logic for generating waste containing 2-aminoethyl N,N-dimethylcarbamate hydrochloride.

WasteSegregation Gen Waste Generation: 2-aminoethyl N,N-dimethylcarbamate HCl Solid Solid Waste (Powder/Crystals/Consumables) Gen->Solid Liquid Aqueous/Solvent Mixture (Reaction Waste) Gen->Liquid Cont1 Seal in HDPE/Glass Container (Moisture-tight) Solid->Cont1 Cont2 Collect in Vented Solvent Waste Carboy Liquid->Cont2 Labeling Attach Hazardous Waste Tag (List all constituents & start date) Cont1->Labeling Cont2->Labeling Storage Store in SAA (Secondary Containment, <90 days) Labeling->Storage Disposal Licensed Contractor: Incineration with Flue Gas Scrubber Storage->Disposal

Waste segregation and disposal logic for solid and liquid streams of the carbamate HCl salt.

Section 4: Spill Response and Emergency Logistics

In the event of an accidental spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.

  • Isolate the Area : Restrict access to the spill zone.

  • Assess the Spill : Determine if it is a manageable bench-scale spill (< 50g) or a larger bulk spill requiring external intervention.

  • Containment : For solid spills, avoid dry sweeping which generates airborne dust. Cover the spill with a slightly damp, inert absorbent pad to suppress dust, or use a dedicated HEPA-filtered vacuum.

  • Collection : Shovel the absorbed material into a hazardous waste bucket using non-sparking tools[2].

  • Decontamination : Wash the spill surface thoroughly with soap and water, collecting the rinsate as hazardous liquid waste[5].

SpillResponse Start Spill Detected: 2-aminoethyl N,N-dimethylcarbamate HCl Assess Assess Spill Size & Risk Start->Assess Small Small Spill (< 50g) Manageable by Lab Staff Assess->Small Large Large Spill (> 50g) Requires HazMat Team Assess->Large PPE Don Appropriate PPE (Nitrile gloves, goggles, respirator) Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Contain Contain Spill (Dampen to avoid dust) PPE->Contain Incinerate Transfer to EHS for High-Temp Incineration Evacuate->Incinerate EHS Action Sweep Carefully Collect into Compatible Container Contain->Sweep Label Seal & Label as 'Hazardous Chemical Waste' Sweep->Label Label->Incinerate

Emergency spill response workflow determining lab-level vs. EHS-level intervention.

Section 5: Final Disposal Causality (Why Incineration?)

The ultimate fate of 2-aminoethyl N,N-dimethylcarbamate hydrochloride must be managed by a licensed Environmental Health and Safety (EHS) contractor. The EPA and international environmental agencies mandate that carbamate wastes and halogenated amine salts undergo high-temperature treatment due to strict land disposal restrictions[8].

The Mechanistic Causality : When subjected to extreme heat, the molecule breaks down. The nitrogen atoms in the amine and carbamate groups oxidize into NOx, while the chloride ion forms HCl gas. If disposed of in a standard landfill, the compound could leach into groundwater. If incinerated without proper controls, it would contribute to acid rain and smog. Therefore, the incinerator must be equipped with an afterburner (to ensure complete combustion of the organic framework) and an alkaline flue gas scrubber (to neutralize the HCl and NOx emissions before they reach the atmosphere)[2].

Building a culture of safety relies on understanding the "why" behind the protocol. By recognizing the specific thermal and physical properties of 2-aminoethyl N,N-dimethylcarbamate hydrochloride, laboratories can implement robust, self-validating disposal mechanisms that protect both personnel and the environment.

References

  • Federal Register. "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes"[8]. Source: federalregister.gov. URL:[Link]

  • UC San Diego. "How to Store and Dispose of Extremely Hazardous Chemical Waste"[7]. Source: ucsd.edu. URL:[Link]

  • Carl ROTH. "Safety Data Sheet: Hexamethylenediamine carbamate"[3]. Source: carlroth.com. URL:[Link]

Sources

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